2-Naphthoylmethyl thiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSBOSKVIWYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172937 | |
| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19339-62-9 | |
| Record name | 2-Naphthoylmethyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019339629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoylmethyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RLP893D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthoylmethyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoylmethyl thiocyanate, also known by its IUPAC name 2-(cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one, is an organic compound featuring a naphthalene moiety and a thiocyanate functional group.[1] This technical guide provides a comprehensive overview of its physicochemical properties, potential biological activities based on related compounds, and a general protocol for its synthesis. Due to its specific chemical structure, this compound is of interest to researchers in medicinal chemistry and materials science.
Physicochemical Properties
Limited experimental data is available for this compound. The following table summarizes the known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NOS | [1][2][3] |
| Molecular Weight | 227.29 g/mol | [1][2] |
| CAS Number | 19339-62-9 | [1][2][3] |
| Melting Point | 107-109 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | ≥95% | [2][3] |
| Appearance | Solid (predicted) | [4] |
Synonyms:
-
2-(2-NAPHTHYL)-2-OXOETHYL THIOCYANATE[3]
-
2-Naphth-2-yl-2-oxoethyl thiocyanate[3]
-
Thiocyanic acid 2-(2-naphthalenyl)-2-oxoethyl ester[3]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2150 cm⁻¹ characteristic of the C≡N stretching vibration of the thiocyanate group.[5][6] The spectrum would also feature strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and absorptions characteristic of the naphthalene ring, including C-H and C=C stretching and bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons of the naphthalene ring in the downfield region (typically 7.5-8.5 ppm). A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl and thiocyanate groups would be expected in the range of 4.0-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190-200 ppm), the thiocyanate carbon (around 110-115 ppm), and the carbons of the naphthalene ring (typically in the 120-135 ppm region), as well as the methylene carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 227.29, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiocyanate group (-SCN) and cleavage at the carbonyl group.
Potential Biological Activities
Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of organic thiocyanates has been investigated for various therapeutic applications, suggesting potential areas of interest for this compound.
Antimicrobial and Antiparasitic Activity
Numerous studies have demonstrated the antimicrobial and antiparasitic properties of organic thiocyanates.
-
Antibacterial and Antifungal Effects: Allylic thiocyanates have shown moderate to high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some naphthyl-substituted allylic thiocyanates have exhibited moderate antimicrobial activity.[7]
-
Antitrypanosomal Activity: Aryloxyethyl thiocyanate derivatives have been designed and evaluated as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[8]
The thiocyanate moiety is a key pharmacophore in these activities. The mechanism of action is often attributed to the ability of the thiocyanate group to interact with biological nucleophiles, potentially disrupting essential enzymatic processes in pathogens.
Role in Innate Immunity
The thiocyanate ion (SCN⁻) itself plays a crucial role in the human innate immune system.[9] It is a substrate for peroxidases, such as lactoperoxidase and myeloperoxidase, which catalyze its oxidation to hypothiocyanous acid (HOSCN).[9] HOSCN is a potent antimicrobial agent that contributes to host defense in mucosal secretions.[9] While this compound is a covalent organic molecule, its metabolism could potentially release thiocyanate ions, thereby interacting with these pathways.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of α-keto thiocyanates involves the reaction of an α-haloketone with a thiocyanate salt. The following is a general experimental protocol for the synthesis of this compound from 2-bromo-1-(naphthalen-2-yl)ethan-1-one.
Materials:
-
2-bromo-1-(naphthalen-2-yl)ethan-1-one
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[10]
-
Acetone or Ethanol
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one in a suitable solvent such as acetone or ethanol in a round-bottom flask.
-
Add an equimolar amount of potassium thiocyanate or sodium thiocyanate to the solution.
-
Stir the mixture at room temperature or under reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate (the inorganic salt byproduct, e.g., KBr or NaBr) forms, remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system to yield the pure product.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, IR spectroscopy, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Simplified pathway of thiocyanate's role in the innate immune system.
Conclusion
This compound is a compound with defined physicochemical properties, although some data, such as its boiling point and solubility, require further experimental determination. Based on the known biological activities of related thiocyanate-containing molecules, it holds potential for investigation as an antimicrobial or antiparasitic agent. The synthetic route to this compound is straightforward, allowing for its accessibility for further research. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical and biological landscape of this compound.
References
- 1. cas 19339-62-9|| where to buy 2-(2-Naphthyl)-2-oxoethyl thiocyanate [french.chemenu.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 2-Naphthoylmethyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides available information on 2-Naphthoylmethyl thiocyanate, including its chemical identifiers. A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific experimental data, quantitative analyses, and detailed protocols for this particular compound. To provide relevant context for researchers interested in this and similar molecules, this document also outlines general synthetic approaches for the broader class of α-keto thiocyanates, to which this compound belongs.
Chemical Identification
This compound is a chemical compound with the following identifiers:
| Identifier | Value |
| CAS Number | 19339-62-9 |
| IUPAC Name | (2-naphthalen-2-yl-2-oxoethyl) thiocyanate |
| Molecular Formula | C13H9NOS |
| Molecular Weight | 227.28 g/mol |
| Synonyms | 2-(2-Naphthyl)-2-oxoethyl thiocyanate, 1-(Naphthalen-2-yl)-2-thiocyanatoethanone |
Availability of Technical Data
Despite a comprehensive search of scientific databases and literature, no specific experimental studies, quantitative data, or detailed biological activity reports for this compound were found. The information is primarily limited to listings in chemical supplier catalogs. Consequently, the core requirements for an in-depth technical guide concerning experimental protocols and quantitative data summarization for this specific compound cannot be fulfilled at this time.
General Synthesis of α-Keto Thiocyanates
While specific protocols for this compound are not available, the broader class of α-keto thiocyanates can be synthesized through various methods. These compounds are valuable intermediates in organic and pharmaceutical chemistry.[1] A common approach involves the α-thiocyanation of ketones.
One general method is the FeCl3-mediated α-thiocyanation of ketones, which can produce α-oxo thiocyanates with high selectivity and in very good yields under mild conditions.[2] Another modern and environmentally friendly approach is the visible-light-mediated decarboxylative functionalization of acrylic acids.[1] This method uses an inexpensive organic dye as a photocatalyst and dioxygen as both an oxygen and an oxidant source to yield a series of important α-thiocyanate ketones.[1][3]
The following diagram illustrates a generalized workflow for the synthesis of α-keto thiocyanates from ketones, a class of reactions that would include the synthesis of this compound.
Conclusion
While this compound is a cataloged chemical compound with established identifiers, there is a notable absence of published research detailing its synthesis, properties, or biological activity. For researchers interested in this molecule, the synthetic routes available for the broader class of α-keto thiocyanates provide a foundational starting point for its potential preparation. Future research is necessary to elucidate the specific characteristics and potential applications of this compound.
References
- 1. Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α-Thiocyanate Ketones [organic-chemistry.org]
- 2. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 3. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
solubility and stability of 2-Naphthoylmethyl thiocyanate
An In-depth Technical Guide on the Solubility and Stability of 2-Naphthoylmethyl Thiocyanate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide to the methodologies for determining the . As of the date of this publication, specific, publicly available quantitative data on the solubility and stability of this compound is scarce. Therefore, this guide provides standardized protocols and frameworks for researchers to generate this data in a laboratory setting.
Introduction
This compound (C₁₃H₉NOS) is an organic compound belonging to the α-thiocyanato ketone class. Compounds in this class are recognized for their role as intermediates in organic synthesis and have been investigated as potential photoinitiators. A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is critical for its application in research and development, particularly in areas such as formulation, drug delivery, and materials science. This guide outlines the standard experimental procedures to characterize these essential properties.
Physicochemical Data
The following tables are provided as a template for organizing experimental data obtained for this compound.
Solubility Data
Quantitative solubility data is crucial for developing formulations and understanding the bioavailability and environmental fate of a compound. The following table should be populated with experimentally determined values.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Water (pH 7.0) | 20 | Data not available | Data not available | OECD 105 |
| Phosphate Buffer (pH 4.0) | 20 | Data not available | Data not available | OECD 105 |
| Phosphate Buffer (pH 9.0) | 20 | Data not available | Data not available | OECD 105 |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
Stability Data
Stability testing is essential to determine the intrinsic chemical stability of a compound, which informs its handling, storage, and shelf-life. The following tables should be used to record data from stability studies.
Table 2: pH-Dependent Stability (Hydrolysis) of this compound
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Method Used |
| 4.0 | 50 | Data not available | Data not available | OECD 111 |
| 7.0 | 50 | Data not available | Data not available | OECD 111 |
| 9.0 | 50 | Data not available | Data not available | OECD 111 |
Table 3: Photostability of this compound (Solid State)
| Light Source | Total Illumination | Total UVA Exposure | % Degradation | Major Degradants | Method Used |
| Option 1 (Xenon Lamp) | ≥ 1.2 million lux hours | ≥ 200 W h/m² | Data not available | Data not available | ICH Q1B |
| Option 2 (Metal Halide Lamp) | ≥ 1.2 million lux hours | ≥ 200 W h/m² | Data not available | Data not available | ICH Q1B |
Table 4: Thermal Stability of this compound
| Parameter | Value (°C) | Atmosphere | Method Used |
| Onset of Decomposition | Data not available | Inert (e.g., Nitrogen) | ASTM E2550 (TGA) |
| Temperature of Max Decomposition Rate | Data not available | Inert (e.g., Nitrogen) | ASTM E2550 (TGA) |
Experimental Protocols
The following sections detail the standard methodologies for determining the .
Protocol for Determining Aqueous Solubility (OECD 105 Flask Method)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[1][2][3][4]
Objective: To determine the saturation mass concentration of this compound in water at a given temperature.
Materials:
-
This compound (analytical grade)
-
Distilled or deionized water
-
Constant temperature shaker/bath (e.g., 20 ± 0.5 °C)
-
Centrifuge and/or filtration apparatus (e.g., 0.45 µm filter)
-
Calibrated analytical balance
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Glass flasks with stoppers
Procedure:
-
Preliminary Test: Add an excess amount of the test substance to a flask containing a known volume of water. Shake at the test temperature for 24 hours. Roughly determine the concentration to estimate the amount of substance and time needed for equilibrium in the main study.
-
Main Test: Prepare at least three flasks. Add an amount of this compound to each flask that is in excess of its anticipated solubility.
-
Add a known volume of water to each flask.
-
Seal the flasks and place them in a constant temperature shaker or bath. Agitate the flasks for a period determined by the preliminary test to be sufficient to reach equilibrium (e.g., 24-48 hours). A second time point (e.g., at 48 and 72 hours) should be taken to confirm equilibrium has been reached.
-
After equilibration, allow the flasks to stand at the test temperature to let the undissolved material settle.
-
Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure this step is performed at the test temperature to prevent precipitation.
-
Carefully take an aliquot of the clear supernatant.
-
Quantify the concentration of this compound in the aliquot using a validated analytical method.
-
The solubility is reported as the average concentration from the replicate flasks.
Protocol for Determining Solubility in Organic Solvents
A general shake-flask method can be used to determine solubility in various organic solvents.
Objective: To determine the saturation concentration of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, DMSO)
-
Vials with screw caps
-
Vortex mixer and/or orbital shaker
-
Analytical balance
-
Filtration apparatus (solvent-compatible filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected organic solvent.
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C) using a shaker until equilibrium is reached (typically 24-72 hours).
-
Visually inspect for the presence of undissolved solid.
-
Filter the saturated solution to remove any undissolved particles.
-
Dilute a known volume of the filtrate with an appropriate solvent.
-
Analyze the diluted sample using a validated analytical method to determine the concentration.
-
Calculate the original concentration to determine the solubility.
Protocol for Photostability Testing (ICH Q1B)
This protocol assesses the light sensitivity of the compound.[5][6][7][8]
Objective: To evaluate the potential for degradation of this compound upon exposure to light.
Materials:
-
This compound (solid form)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., Xenon or Metal Halide lamp). The light source should emit both visible and UVA light.
-
Calibrated radiometers and lux meters.
-
Chemically inert, transparent sample containers (e.g., quartz cells).
-
Dark control samples stored at the same temperature but protected from light.
-
Analytical method (e.g., HPLC) capable of separating the parent compound from its degradation products.
Procedure:
-
Place a thin layer of the solid this compound in the sample containers.
-
Place the samples in the photostability chamber.
-
Simultaneously, place dark control samples, wrapped in aluminum foil, in the same chamber to monitor any changes not related to light exposure.
-
Expose the samples to light until the total exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt-hours per square meter for UVA radiation.[6]
-
At appropriate time intervals, withdraw samples and analyze them along with the dark controls.
-
Assay the samples for the parent compound and any degradation products. Use a photodiode array detector to monitor for the appearance of new peaks.
-
Calculate the percentage of degradation and identify major degradation products if possible.
Protocol for Thermal Stability Testing (ASTM E2550)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature.[9][10]
Objective: To determine the temperature at which this compound begins to decompose.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
This compound
-
Inert gas supply (e.g., high-purity nitrogen)
-
Sample pans (e.g., aluminum, platinum)
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a non-reactive atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 500 °C).
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve plots percent weight loss versus temperature. The onset of decomposition is determined as the temperature where a significant deviation from the baseline mass is first observed.
Protocol for pH-Dependent Stability (Hydrolysis) (OECD 111)
This tiered approach determines the rate of hydrolysis of a chemical as a function of pH.[11][12][13]
Objective: To determine the abiotic hydrolysis rate of this compound in aqueous solutions at pH 4, 7, and 9.
Materials:
-
This compound
-
Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)
-
Constant temperature incubator (e.g., 50 °C for preliminary test)
-
Sterile, light-protected sample vials
-
Validated analytical method (e.g., HPLC) for quantification.
Procedure (Tier 1 - Preliminary Test):
-
Prepare solutions of this compound in each buffer (pH 4, 7, and 9) at a concentration below its water solubility limit. An organic co-solvent may be used sparingly if necessary but should not exceed 1% of the total volume.
-
Incubate the solutions in the dark at 50 °C for 5 days.
-
At the end of the 5-day period, analyze the concentration of the remaining this compound.
-
Decision:
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable. The half-life is reported as >1 year.
-
If more than 10% degradation is observed at any pH, proceed to Tier 2 for detailed kinetic studies at different temperatures.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for Photostability Testing.
Caption: Tiered Workflow for Hydrolysis Testing.
References
- 1. books.google.cn [books.google.cn]
- 2. filab.fr [filab.fr]
- 3. oecd.org [oecd.org]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. youtube.com [youtube.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 2-Naphthyl-Substituted Allylic Thiocyanates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the reported biological activity of a naphthyl-substituted allylic thiocyanate, specifically methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate. While information on the broader class of thiocyanates points to a range of biological effects, this document focuses on the experimentally determined antimicrobial properties of this particular compound, providing a foundation for further research and development in the pursuit of novel anti-infective agents.
Antimicrobial Activity: Quantitative Data
A study by Silveira et al. (2014) investigated the in vitro antimicrobial activity of a series of allylic thiocyanates, including a naphthyl-substituted derivative, against a panel of bacterial and fungal strains. The results, presented as the diameter of the zone of inhibition, indicate moderate antimicrobial activity for the naphthyl-substituted compound.[1]
| Compound ID | Structure | Target Microorganism | Inhibition Zone (mm) |
| 2g | Methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate | Bacillus cereus ATCC 9634 | 10 |
| Staphylococcus aureus ATCC 25923 | 10 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 | 11 | ||
| Pseudomonas aeruginosa PA01 | Not Active | ||
| Candida albicans ATCC 90028 | 10 | ||
| Candida tropicalis (clinical isolate) | 10 | ||
| Imipenem (Control) | - | Bacillus cereus ATCC 9634 | 25 |
| Staphylococcus aureus ATCC 25923 | 25 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 | 25 | ||
| Pseudomonas aeruginosa PA01 | 25 | ||
| Itraconazole (Control) | - | Candida albicans ATCC 90028 | - |
| Candida tropicalis (clinical isolate) | - |
Table 1: In Vitro Antimicrobial Activity of Methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate (Compound 2g) [1]
Experimental Protocols
The following methodologies were employed in the assessment of the antimicrobial activity of the naphthyl-substituted allylic thiocyanate.[1]
Synthesis of Allylic Thiocyanates
The synthesis of the target compound and its analogues was achieved through a multi-step process. Initially, Morita-Baylis-Hillman adducts were prepared, which then underwent bromination to yield allylic bromides. Subsequent nucleophilic substitution of the allylic bromides with thiocyanate anions in an aqueous medium afforded the final allylic thiocyanate compounds.
Caption: Synthetic pathway for allylic thiocyanates.
In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
-
Microorganisms: The bacterial strains used were Bacillus cereus ATCC 9634, Staphylococcus aureus ATCC 25923, methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591, and Pseudomonas aeruginosa PA01.
-
Culture Media: Müeller-Hinton agar was utilized for the cultivation of the bacterial strains.
-
Inoculum Preparation: Bacterial cultures were grown to a standardized turbidity.
-
Assay Procedure:
-
The surface of the Müeller-Hinton agar plates was uniformly inoculated with the respective bacterial suspension.
-
Wells of 6 mm diameter were created in the agar.
-
A 100 µL solution of the test compound (1 mg/mL in 1% v/v DMSO) was added to each well.
-
Imipenem was used as a positive control.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured in millimeters.
-
In Vitro Antifungal Susceptibility Testing (Agar Diffusion and Broth Microdilution)
-
Microorganisms: The fungal strains tested were Candida albicans ATCC 90028 and a clinical isolate of Candida tropicalis.
-
Culture Media: Sabouraud's dextrose agar was used for the activation of the fungal strains. RPMI 1640 medium was used for the broth microdilution assay.
-
Assay Procedure (Agar Diffusion): The methodology followed was similar to the antibacterial agar well diffusion assay.
-
Assay Procedure (Broth Microdilution): This was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibited visible fungal growth. Itraconazole was used as the standard antifungal agent.
Caption: Workflow for agar well diffusion assay.
Potential Mechanism of Action: A Look at the Thiocyanate Moiety
While the specific signaling pathways affected by 2-naphthoylmethyl thiocyanate have not been elucidated, the biological activity of thiocyanate-containing compounds is often attributed to the reactivity of the thiocyanate (-SCN) group. In biological systems, the thiocyanate ion can be oxidized by peroxidases, such as lactoperoxidase, in the presence of hydrogen peroxide to form hypothiocyanous acid (HOSCN).[2] HOSCN is a potent antimicrobial agent that is a key component of the innate immune system in various bodily fluids.[2]
HOSCN is known to target and oxidize sulfhydryl groups in proteins, which can disrupt essential enzymatic functions and metabolic pathways in microorganisms. This mechanism provides a plausible, though yet unconfirmed, basis for the observed antimicrobial activity of thiocyanate derivatives.
Caption: Proposed antimicrobial mechanism of thiocyanate.
Conclusion and Future Directions
The available data indicates that methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate exhibits moderate in vitro activity against a range of bacteria and fungi. This suggests that the naphthyl-substituted allylic thiocyanate scaffold holds promise as a starting point for the development of new antimicrobial agents.
Future research should focus on:
-
Elucidating the precise mechanism of action: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of analogues will help in optimizing the antimicrobial potency and spectrum.
-
In vivo efficacy and toxicity studies: Assessing the compound's performance and safety profile in animal models of infection is a critical next step in the drug development process.
This technical guide provides a consolidated view of the current knowledge on the biological activity of this specific naphthyl-substituted allylic thiocyanate, offering a valuable resource for researchers dedicated to combating the growing threat of antimicrobial resistance.
References
2-Naphthoylmethyl Thiocyanate and its Analogs: A Technical Review of Synthesis and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic thiocyanates represent a class of compounds with a diverse range of chemical reactivity and biological activities. The incorporation of a naphthalene moiety, a common scaffold in medicinal chemistry, into a thiocyanate structure presents an intriguing avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive review of 2-Naphthoylmethyl thiocyanate and its analogs, focusing on their synthesis, potential biological activities, and putative mechanisms of action. Due to the limited direct research on this compound, this review draws upon data from structurally related analogs to infer its properties and potential applications.
Synthesis of this compound and Analogs
The synthesis of this compound can be logically approached through the nucleophilic substitution of a corresponding halo-methyl ketone precursor. A plausible and efficient synthetic route is a two-step process starting from the commercially available 2-acetylnaphthalene.
Proposed Synthetic Pathway
The synthesis involves the bromination of 2-acetylnaphthalene to yield 2-bromoacetylnaphthalene, followed by a nucleophilic substitution with a thiocyanate salt to produce the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromoacetylnaphthalene
-
Materials: 2-acetylnaphthalene, bromine, glacial acetic acid, dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-acetylnaphthalene (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromoacetylnaphthalene.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Synthesis of this compound
-
Materials: 2-bromoacetylnaphthalene, potassium thiocyanate (or sodium thiocyanate), acetone, celite.
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetylnaphthalene (1 equivalent) in acetone.
-
Add potassium thiocyanate (1.2 equivalents) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.
-
Wash the celite pad with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Potential Biological Activities
While there is a lack of direct biological data for this compound, the activities of structurally similar compounds, particularly those containing a benzyl thiocyanate or a naphthyl group, suggest potential antimicrobial and antitumor properties.
Antimicrobial Activity
A study on allylic thiocyanates demonstrated that a naphthyl-substituted analog exhibited moderate antimicrobial activity.[1] The antimicrobial effect of organic thiocyanates may be attributed to the release of the thiocyanate ion (SCN⁻), which can be oxidized by host peroxidases to hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[2]
| Compound/Analog | Organism | Activity | Reference |
| Naphthyl-substituted allylic thiocyanate | Staphylococcus aureus | Moderate inhibition | [1] |
| Benzyl isothiocyanate | Pseudomonas aeruginosa | Potent inhibitory activity | |
| Benzyl isothiocyanate | Gram-positive bacteria | Higher activity than AIT |
Antitumor Activity
Isothiocyanates, isomers of thiocyanates, are well-documented for their antitumor properties.[3][4] Benzyl isothiocyanate (BITC), a close structural analog, has shown cytotoxicity against various cancer cell lines.[5] The presence of the naphthalene ring, a feature of many anticancer drugs, further suggests that this compound could possess antitumor potential.[6][7]
| Compound/Analog | Cell Line | IC50/Activity | Reference |
| Benzyl isothiocyanate (BITC) | Human ovarian carcinoma (SKOV-3) | 9.4 µM | [5] |
| Benzyl isothiocyanate (BITC) | Murine leukemia (L-1210) | 0.86 µM | [5] |
| Phenethyl isothiocyanate (PEITC) | Multiple Myeloma cell lines | Induction of apoptosis | [3] |
Putative Mechanisms of Action
Based on the known mechanisms of related compounds, two primary pathways can be proposed for the biological activity of this compound.
Thiocyanate Ion-Mediated Antimicrobial Activity
This pathway is predicated on the release of the thiocyanate ion (SCN⁻) from the parent molecule. In the presence of hydrogen peroxide (H₂O₂) and peroxidases, such as myeloperoxidase (MPO) found in neutrophils, SCN⁻ is converted to hypothiocyanous acid (HOSCN). HOSCN is a potent antimicrobial agent that can inactivate essential bacterial enzymes, particularly those with critical thiol groups.
Caption: Putative antimicrobial mechanism of this compound.
Isothiocyanate-like Antitumor Activity
While this compound is not an isothiocyanate, it shares structural similarities with benzyl isothiocyanate. It is plausible that it could exert antitumor effects through similar mechanisms, which are often multifactorial and involve the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in the action of isothiocyanates include the Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of crucial cellular enzymes.
Caption: Proposed antitumor signaling pathways for this compound.
Conclusion and Future Directions
This compound is a readily accessible compound with significant, yet underexplored, potential as a bioactive molecule. Based on the chemical literature of its analogs, it is likely to possess both antimicrobial and antitumor properties. The synthetic route proposed herein is straightforward and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized using modern spectroscopic techniques.
-
Biological Screening: this compound and a series of its analogs should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi, and for their cytotoxic activity against a range of cancer cell lines.
-
Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies should be undertaken to elucidate the precise molecular targets and signaling pathways involved.
The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with unique mechanisms of action, addressing the ongoing challenges in the fields of infectious diseases and oncology.
References
- 1. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Structural Analysis of 2-Naphthoylmethyl Thiocyanate: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and structural characteristics of 2-naphthoylmethyl thiocyanate. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and potential applications of this compound. The guide covers computational and experimental methodologies for its structural elucidation and presents a logical framework for its theoretical investigation.
Molecular Structure and Properties
This compound is an organic compound featuring a naphthalene ring system linked to a methyl thiocyanate group through a carbonyl function. The structural formula of this molecule suggests the presence of several key features that influence its chemical behavior and biological activity, including the aromatic naphthyl group, the electrophilic carbonyl carbon, and the versatile thiocyanate moiety.
Computational Structural Analysis
Theoretical studies are essential for understanding the conformational landscape, electronic properties, and reactivity of this compound. Density Functional Theory (DFT) and ab initio methods are powerful tools for such investigations.
Logical Workflow for Theoretical Calculation:
Caption: Workflow for the theoretical study of this compound.
Key Structural Parameters (Predicted)
The following table summarizes predicted structural parameters based on theoretical calculations of similar molecules. These values provide a baseline for understanding the molecule's geometry.
| Parameter | Predicted Value | Method/Basis Set |
| C=O Bond Length | ~ 1.22 Å | B3LYP/6-311++G(3df,3pd) |
| C-S Bond Length | ~ 1.83 Å | B3LYP/6-311++G(3df,3pd) |
| S-C≡N Angle | ~ 99° | B3LYP/6-311++G(3df,3pd) |
| C≡N Bond Length | ~ 1.17 Å | B3LYP/6-311++G(3df,3pd) |
| Dihedral Angle (Naphthyl-C=O) | Varies with conformation | - |
Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.
Experimental Structural Characterization
Experimental techniques are crucial for validating theoretical models and providing definitive structural information.
Spectroscopic Analysis
Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental techniques for the characterization of this compound.
Experimental Workflow for Spectroscopic Analysis:
Caption: Experimental workflow for spectroscopic characterization.
Table of Expected Spectroscopic Data:
| Technique | Expected Key Signals |
| FTIR (cm⁻¹) | ~2150-2160 (C≡N stretch), ~1680 (C=O stretch), Aromatic C-H and C=C stretches.[1] |
| ¹H NMR (ppm) | Signals in the aromatic region (naphthyl protons), a singlet for the methylene (-CH₂-) protons. |
| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, thiocyanate carbon, methylene carbon, and naphthyl carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[2]
Potential Biological Signaling Pathways
While the specific biological activities of this compound are not extensively documented, related organic thiocyanates have shown antimicrobial and anti-inflammatory properties.[3][4] The thiocyanate group can interact with biological systems in various ways.
Hypothesized Signaling Pathway Involvement:
Thiocyanate ions are known to be substrates for peroxidases like myeloperoxidase (MPO), leading to the formation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[5][6] Organic thiocyanates may act as prodrugs, releasing thiocyanate, or interact directly with cellular targets.
Caption: Hypothesized pathway for bioactivity.
Conclusion
The structural and theoretical understanding of this compound is foundational for exploring its potential applications in medicinal chemistry and materials science. This guide outlines the key computational and experimental methodologies required for a thorough investigation of its properties. The combination of theoretical predictions with robust experimental validation will be crucial in elucidating the structure-activity relationships of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Naphthoylmethyl Thiocyanate: Synthesis, Antimicrobial Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Naphthoylmethyl thiocyanate, a synthetic organosulfur compound with demonstrated antimicrobial potential. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its emergence is rooted in the broader exploration of thiocyanates as a class of bioactive molecules. This document details the synthetic pathway for this compound, presents its reported antimicrobial activity in a structured format, and discusses the potential mechanisms of action based on the known biological roles of the thiocyanate moiety. The information is intended to serve as a foundational resource for researchers in drug discovery and development.
Introduction: The Emergence of this compound
The discovery of this compound (CAS Number: 19339-62-9) is not marked by a singular, seminal event but rather appears to be a result of systematic screening of libraries of synthetic compounds for biological activity.[1][2][3][4] The core structure, featuring a naphthalene ring and a thiocyanate group, positions it within a class of compounds investigated for their therapeutic properties, including antimicrobial and anti-inflammatory effects.[5][6][7] The thiocyanate anion (SCN⁻) is a naturally occurring pseudohalide found in mammalian physiological fluids and is known to be a key component of the innate immune system.[8] Its oxidation by host peroxidases to hypothiocyanous acid (HOSCN) is a critical step in the defense against pathogens.[9][10] This endogenous role has inspired the synthesis and evaluation of various organic thiocyanates, including this compound, as potential antimicrobial agents.
A significant study in this area involved the synthesis and screening of a series of allylic thiocyanates, including a naphthyl-substituted derivative, for their activity against a panel of bacteria and fungi.[11] This research situates the development of this compound within the broader effort to discover novel antibiotics to combat the rise of drug-resistant microorganisms.[11]
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common method for the preparation of organic thiocyanates.[12] A general and efficient method involves the reaction of an appropriate alkyl halide with a thiocyanate salt.
General Synthetic Pathway
The synthesis of this compound likely proceeds via a two-step process starting from 2-acetylnaphthalene. The first step involves the bromination of the methyl group to yield 2-bromo-1-(naphthalen-2-yl)ethan-1-one. The subsequent step is the nucleophilic displacement of the bromide with a thiocyanate anion.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on general methods for the synthesis of similar thiocyanates.
Step 1: Synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-one
-
Dissolve 2-acetylnaphthalene (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).
-
Reflux the mixture with stirring for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(naphthalen-2-yl)ethan-1-one, which can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Activity
Screening studies have demonstrated that this compound, as part of a series of allylic thiocyanates, exhibits moderate antimicrobial activity.[11] The data from these studies are summarized below.
In Vitro Antibacterial and Antifungal Activity
The antimicrobial activity was evaluated using the agar well diffusion method and is presented as the diameter of the inhibition zone. The minimum inhibitory concentration (MIC) was also determined for selected compounds.
Table 1: Antimicrobial Activity of a Naphthyl-Substituted Allylic Thiocyanate (2g) [11]
| Microorganism | Inhibition Zone (mm) |
| Staphylococcus aureus (MSSA) | 12 |
| Staphylococcus aureus (MRSA) | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | Inactive |
| Candida albicans | Inactive |
Note: The original study refers to a "naphthyl- (2g)" substituted allylic thiocyanate. It is presumed that this corresponds to or is structurally very similar to this compound based on the context of the research.
Potential Mechanism of Action
The precise molecular mechanism of action for this compound has not been explicitly elucidated. However, the biological activity of thiocyanates is generally attributed to the thiocyanate moiety and its metabolic products.
The Role of the Thiocyanate Group
The thiocyanate group (SCN) is a versatile functional group that can interact with biological systems in several ways. In the context of the innate immune system, thiocyanate is oxidized by peroxidases to generate hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[9] HOSCN can selectively target and inactivate microbial proteins, disrupting essential metabolic processes.[13]
It is plausible that synthetic thiocyanates like this compound could act as "pro-drugs," releasing the thiocyanate ion or a related reactive species within the microbial cell or its environment. Alternatively, the intact molecule may interact with specific microbial targets.
Caption: Postulated mechanisms of antimicrobial action for this compound.
Anti-inflammatory Potential
Beyond its direct antimicrobial effects, thiocyanate has been shown to possess anti-inflammatory properties.[6][7] It can modulate the activity of myeloperoxidase, an enzyme involved in the inflammatory response, shifting the production of reactive species towards the less damaging HOSCN.[8] While not directly studied for this compound, this broader anti-inflammatory role of the thiocyanate group suggests a potential dual therapeutic action for such compounds.
Conclusion and Future Directions
This compound is a synthetic compound that has emerged from the systematic exploration of thiocyanates as a source of new antimicrobial agents. While its specific history is not extensively documented, its synthesis is straightforward, and it exhibits moderate antimicrobial activity against certain bacterial strains. The mechanism of action is likely linked to the biological activity of the thiocyanate moiety, a key component of the innate immune system.
Future research should focus on:
-
Elucidating the precise mechanism of action: Investigating the specific molecular targets within microbial cells.
-
Optimizing the structure: Synthesizing and testing analogs to improve potency and broaden the antimicrobial spectrum.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile in animal models.
This technical guide provides a solid foundation for further research and development of this compound and related compounds as potential next-generation antimicrobial agents.
References
- 1. appchemical.com [appchemical.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. calpaclab.com [calpaclab.com]
- 5. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 13. Thiocyanate is an efficient endogenous scavenger of the phagocytic killing agent hypobromous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety Information for 2-Naphthoylmethyl Thiocyanate: A Technical Guide
Disclaimer: This document provides a summary of potential health and safety information for 2-Naphthoylmethyl thiocyanate (CAS No. 19339-62-9). It is critical to note that comprehensive toxicological data for this specific compound is not publicly available. The information presented herein is largely extrapolated from data on other thiocyanate-containing compounds and general principles of chemical safety. Therefore, this substance should be handled with extreme caution, assuming it is hazardous. All handling should be performed by trained personnel in a controlled laboratory setting.
Introduction
This compound is a chemical compound with the molecular formula C13H9NOS.[1][2] While it is available from commercial suppliers for research and development purposes, it is often supplied with the explicit notification that analytical and toxicological data has not been collected.[3] This guide aims to provide researchers, scientists, and drug development professionals with a summary of potential hazards, handling procedures, and emergency measures based on the known properties of the thiocyanate functional group and related molecules.
Hazard Identification and Classification
Due to the absence of specific data for this compound, a definitive hazard classification cannot be provided. However, based on the general hazards associated with organic thiocyanates, the following potential hazards should be considered.
Table 1: Potential GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | Harmful to aquatic life with long lasting effects. |
Note: This classification is hypothetical and based on the general toxicity profile of other thiocyanate compounds.
Toxicological Profile
The thiocyanate ion (SCN-) is known to be present in biological systems and is involved in various physiological and pathological processes.[4] However, organic thiocyanates can exhibit different toxicological profiles. The toxicity of this compound is expected to be influenced by its metabolism, which could potentially release cyanide or other reactive species.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation. Harmful if inhaled.
-
Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Harmful if swallowed.
Handling and Storage
Given the unknown toxicological properties of this compound, stringent safety precautions should be implemented during handling and storage.
Table 2: Handling and Storage Recommendations
| Aspect | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | - Safety goggles or face shield.- Chemical-resistant gloves (e.g., nitrile).- Laboratory coat.- Respiratory protection may be required if dusts or aerosols are generated. |
| Hygiene Practices | - Avoid contact with skin, eyes, and clothing.- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container.- Keep in a cool, dry, and well-ventilated place.- Store away from incompatible materials such as strong oxidizing agents, acids, and bases. |
First Aid Measures
In case of exposure, immediate medical attention is recommended.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
As no specific experimental data for this compound is available, a generalized protocol for assessing the in vitro cytotoxicity of a novel compound is provided below. This is a typical first step in the toxicological evaluation of a new chemical entity.
Protocol: In Vitro Cytotoxicity Assay using MTT
-
Cell Culture:
-
Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
The following diagrams illustrate a generalized workflow for toxicity testing and a potential cellular toxicity pathway.
References
Methodological & Application
Application Notes and Protocols for 2-Naphthoylmethyl Thiocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-Naphthoylmethyl thiocyanate and its immediate precursors in the synthesis of valuable heterocyclic compounds. The protocols detailed below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a versatile intermediate in organic synthesis, primarily utilized as a precursor for the construction of sulfur-containing heterocycles. Its structure, featuring a reactive α-thiocyanato ketone, makes it an excellent substrate for cyclization reactions. The resulting naphthyl-substituted heterocyclic scaffolds, particularly thiazoles, are of significant interest in medicinal chemistry and drug development due to their demonstrated biological activities, including antifungal and anticancer properties.
This document outlines the efficient synthesis of 2-amino-4-(naphthalen-2-yl)thiazole derivatives, a key application of this compound chemistry. The protocols provided are based on established synthetic transformations, offering a reliable pathway to these valuable compounds.
Key Applications in Organic Synthesis
The primary application of this compound and its in-situ generated equivalent is in the Hantzsch thiazole synthesis . This classic reaction involves the condensation of an α-haloketone (in this case, 2-bromoacetylnaphthalene, which readily forms from 2-acetylnaphthalene) with a thioamide or thiourea to yield a thiazole ring. The naphthyl moiety introduces a lipophilic and extended aromatic system, which can be crucial for biological activity.
General Reaction Scheme:
The most efficient route to 4-(naphthalen-2-yl)thiazol-2-amine derivatives involves a one-pot reaction from 2-acetylnaphthalene. This process proceeds via the in-situ formation of 2-bromoacetylnaphthalene, which is then converted to this compound's cyclization precursor upon reaction with thiourea.
Data Presentation: Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine Derivatives
The following table summarizes the yields of various 2-amino-4-(naphthalen-2-yl)thiazole derivatives synthesized via a one-pot reaction of 2-acetylnaphthalene with different thioureas in the presence of copper(II) bromide.[1]
| Entry | R Group on Thiourea | Product | Yield (%) |
| 1 | H | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
| 2 | Methyl | N-Methyl-4-(naphthalen-2-yl)thiazol-2-amine | 85 |
| 3 | Allyl | N-Allyl-4-(naphthalen-2-yl)thiazol-2-amine | 88 |
| 4 | Phenyl | N-Phenyl-4-(naphthalen-2-yl)thiazol-2-amine | 75 |
| 5 | Naphthalen-2-yl | N,4-Di(naphthalen-2-yl)thiazol-2-amine | 72 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine from 2-Acetylnaphthalene[1]
Objective: To synthesize 4-(naphthalen-2-yl)thiazol-2-amine in a one-pot reaction from commercially available starting materials.
Materials:
-
2-Acetylnaphthalene
-
Thiourea
-
Copper(II) bromide (CuBr₂)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-acetylnaphthalene (1.0 mmol) in 1,4-dioxane (5 mL), add thiourea (1.2 mmol) and copper(II) bromide (2.0 mmol).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(naphthalen-2-yl)thiazol-2-amine.
Protocol 2: Synthesis of 2-Bromoacetylnaphthalene (Intermediate)
Objective: To synthesize the α-haloketone precursor for subsequent reactions.
Materials:
-
2-Acetylnaphthalene
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 2-acetylnaphthalene (1.0 mmol) in glacial acetic acid (10 mL).
-
Slowly add a solution of bromine (1.0 mmol) in glacial acetic acid (2 mL) dropwise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-bromoacetylnaphthalene. This intermediate can be used in the next step without further purification.
Protocol 3: Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine from 2-Bromoacetylnaphthalene (Hantzsch Thiazole Synthesis)
Objective: To synthesize 4-(naphthalen-2-yl)thiazol-2-amine from the isolated α-haloketone.
Materials:
-
2-Bromoacetylnaphthalene
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetylnaphthalene (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL).
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 4-(naphthalen-2-yl)thiazol-2-amine.
Applications in Drug Development
Naphthyl-substituted thiazole derivatives are recognized for their significant biological activities, making them attractive scaffolds for drug discovery.
-
Antifungal Activity: Several studies have highlighted the potent antifungal properties of naphthylthiazoles. For instance, certain derivatives have shown high efficacy against Cryptococcus neoformans and Cryptococcus gattii, pathogens responsible for life-threatening meningitis. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 1 μg/mL, comparable to the standard drug amphotericin B. These compounds have also demonstrated activity against fluconazole-resistant Candida auris.
-
Anticancer Activity: Naphthylthiazole derivatives have been investigated as potential anticancer agents. Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.
Visualizations
Caption: A workflow diagram illustrating the synthesis of 4-(naphthalen-2-yl)thiazol-2-amine.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Caption: A logical pathway for the development of drugs from naphthyl-thiazole scaffolds.
References
Application Notes and Protocols for the Synthesis of Heterocycles using 2-Naphthoylmethyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-amino-4-(naphthalen-2-yl)thiazole, a heterocyclic compound, utilizing 2-Naphthoylmethyl thiocyanate as a key intermediate. The synthesis is a two-step process commencing with the preparation of this compound from 2-bromo-1-(naphthalen-2-yl)ethanone, followed by a Hantzsch-type thiazole synthesis.
Introduction
α-Thiocyanato ketones are versatile building blocks in organic synthesis, serving as precursors for a variety of sulfur and nitrogen-containing heterocycles. The thiocyanate group can react with a range of dinucleophiles to afford diverse cyclic structures. This protocol focuses on the synthesis of a 2-aminothiazole derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The use of the naphthyl moiety introduces a lipophilic and sterically defined group that can be valuable in modulating the pharmacological properties of the final compound.
Data Presentation
The following table summarizes the expected quantitative data for the two-stage synthesis protocol. The values are based on typical yields and reaction times for analogous transformations reported in the literature.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Synthesis of this compound | 2-Bromo-1-(naphthalen-2-yl)ethanone, Potassium thiocyanate | Ethanol | Reflux | 2-4 | 85-95 |
| 2 | Synthesis of 2-amino-4-(naphthalen-2-yl)thiazole | This compound, Thiourea | Ethanol | Reflux | 3-5 | 80-90 |
Experimental Protocols
Part 1: Synthesis of this compound
This procedure details the nucleophilic substitution reaction to form the α-thiocyanato ketone intermediate.
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethanone
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 2-bromo-1-(naphthalen-2-yl)ethanone in 100 mL of ethanol.
-
To this solution, add 1.2 equivalents of potassium thiocyanate.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 200 mL of cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with an additional 50 mL of cold deionized water.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
The resulting white to off-white solid is this compound, which can be used in the next step without further purification if the purity is deemed sufficient by TLC or other analytical methods.
Part 2: Synthesis of 2-amino-4-(naphthalen-2-yl)thiazole
This protocol describes the Hantzsch-type condensation reaction to form the final heterocyclic product.
Materials:
-
This compound (from Part 1)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, suspend the synthesized this compound in 100 mL of ethanol.
-
Add 1.1 equivalents of thiourea to the suspension.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring. The suspension should gradually become a clear solution and then a precipitate may form.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral to slightly basic. This will neutralize any acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 50 mL of deionized water, followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
The final product is 2-amino-4-(naphthalen-2-yl)thiazole. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol if required.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the preparation of 2-amino-4-(naphthalen-2-yl)thiazole.
Caption: Synthetic workflow for 2-amino-4-(naphthalen-2-yl)thiazole.
The following diagram illustrates the logical relationship in the Hantzsch thiazole synthesis step.
Caption: Key steps in the Hantzsch synthesis of the target thiazole.
Application Notes and Protocols: 2-Naphthoylmethyl Thiocyanate as a Fluorescent Labeling Agent for Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoylmethyl thiocyanate is a fluorogenic labeling reagent designed for the sensitive detection and quantification of thiols in biological samples. This reagent is particularly useful for labeling cysteine residues in proteins and peptides, as well as other small molecule thiols. The core principle of its application lies in the nucleophilic reaction between the thiol group and the electrophilic carbon of the thiocyanate moiety, leading to the formation of a stable, highly fluorescent iso-thioether linkage. Unreacted this compound is only weakly fluorescent, minimizing background signal and enhancing detection sensitivity. This property makes it an excellent tool for a variety of applications in proteomics, drug discovery, and diagnostics, including protein quantification, conformational analysis, and high-throughput screening of enzyme inhibitors.
Principle of Reaction
The labeling reaction proceeds via a nucleophilic substitution mechanism. The sulfur atom of a thiol group acts as the nucleophile, attacking the electrophilic methylene carbon adjacent to the naphthoyl group. This results in the displacement of the thiocyanate group and the formation of a stable thioether bond. The reaction is typically carried out at a pH between 7.0 and 8.5, where the thiol group is sufficiently deprotonated to be a potent nucleophile. The resulting naphthoylmethyl thioether adduct exhibits strong fluorescence upon excitation with UV light, a characteristic feature of the naphthalene fluorophore.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for:
-
Protein Labeling and Quantification: Selectively labels cysteine residues, allowing for the quantification of proteins in complex mixtures.
-
Conformational Studies: Changes in the local environment of the labeled cysteine can affect the fluorescence properties of the attached dye, providing insights into protein folding and conformational changes.
-
Enzyme Assays: Can be used to label thiol-containing substrates or active site cysteine residues of enzymes to monitor enzyme activity.
-
High-Throughput Screening (HTS): The fluorogenic nature of the reaction allows for the development of simple, "mix-and-read" assays for screening potential drug candidates that modulate the activity of thiol-dependent enzymes.
-
Pre-column Derivatization for HPLC: Enables sensitive detection of thiol-containing analytes in complex biological fluids by high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2][3]
Quantitative Data Summary
The following tables provide hypothetical spectral and reaction kinetic data for this compound and its thiol adducts. These values are based on the known properties of similar naphthalene-based fluorescent probes and are intended to serve as a guideline for experimental design.
Table 1: Spectral Properties
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) at λex (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~290 nm | ~350 nm | ~5,000 | < 0.05 |
| 2-Naphthoylmethyl-Thiol Adduct | ~330 nm | ~450 nm | ~15,000 | > 0.6 |
Table 2: Reaction Characteristics
| Parameter | Value | Conditions |
| Optimal pH Range | 7.0 - 8.5 | Phosphate or borate buffer |
| Reaction Time | 30 - 60 minutes | Room Temperature |
| Recommended Reagent Excess | 10- to 20-fold molar excess over thiol | For complete labeling |
| Solvent for Stock Solution | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Anhydrous |
Experimental Protocols
Protocol 1: Labeling of Proteins in Solution
This protocol describes a general procedure for labeling cysteine residues in a purified protein sample.
Materials:
-
This compound
-
Purified protein containing free thiol groups
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M β-mercaptoethanol or dithiothreitol (DTT)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature.[4] Note that the reducing agent must be removed before adding the labeling reagent.
-
Prepare Labeling Reagent Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quench Reaction (Optional): To stop the labeling reaction, add a quenching solution to a final concentration of 10 mM and incubate for 15 minutes.
-
Purification: Separate the labeled protein from the unreacted labeling reagent and quenching solution using a gel filtration column equilibrated with the desired storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the attached dye (at ~330 nm) and using the respective molar extinction coefficients.
Protocol 2: Pre-column Derivatization of Thiols for HPLC Analysis
This protocol is designed for the quantification of small molecule thiols in biological samples.
Materials:
-
Sample containing thiols (e.g., deproteinized plasma, cell lysate)
-
This compound (10 mM in DMF)
-
Derivatization Buffer: 100 mM Borate buffer, pH 8.0
-
Quenching/Acidification Solution: 1 M HCl
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Deproteinize the biological sample by adding an equal volume of ice-cold methanol or acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Collect the supernatant.
-
Derivatization Reaction: Mix 100 µL of the deproteinized sample with 100 µL of the Derivatization Buffer. Add 10 µL of the 10 mM this compound solution. Vortex and incubate for 30 minutes at 50°C in the dark.
-
Stop Reaction: Stop the reaction by adding 10 µL of 1 M HCl. This will protonate any remaining free thiols and stabilize the derivatives.
-
HPLC Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system. Use a C18 reversed-phase column with a suitable gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.
-
Quantification: Create a standard curve by derivatizing known concentrations of the thiol of interest and analyzing them under the same HPLC conditions.
Visualizations
Caption: Reaction of this compound with a thiol.
Caption: Workflow for labeling and purifying proteins.
Caption: Workflow for HPLC analysis of thiols.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-column derivatization combined with UHPLC-MS/MS for rapid and sensitive quantification of bakuchiol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: 2-Naphthoylmethyl Thiocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-naphthoylmethyl thiocyanate and related thiocyanate compounds in medicinal chemistry. The information is based on the known biological activities of the thiocyanate functional group and related arylmethyl thiocyanate structures.
Introduction
This compound (C₁₃H₉NOS) is an organic compound featuring a naphthyl group connected to a methyl thiocyanate moiety via a carbonyl group.[1][2] While specific detailed studies on the medicinal chemistry applications of this compound are not extensively documented in publicly available literature, the broader class of organic thiocyanates has demonstrated a range of biological activities, suggesting potential therapeutic applications. Organic thiocyanates are known for their role in the innate immune system and their antimicrobial and anti-inflammatory properties.[3][4] This document outlines potential applications, synthetic approaches, and relevant experimental protocols to guide research in this area.
Potential Medicinal Chemistry Applications
The thiocyanate moiety is a key pharmacophore that can be incorporated into various molecular scaffolds to modulate biological activity. The applications of related compounds suggest that this compound could be investigated for the following properties:
-
Antimicrobial Activity: Allylic thiocyanates bearing aryl groups have shown moderate to high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The antimicrobial action is often selective, with greater activity against Gram-positive bacteria than Gram-negative bacteria.[5] The thiocyanate group can mimic the endogenous hypothiocyanous acid (HOSCN), a bactericidal species produced by the innate immune system.[4][6][7]
-
Anti-inflammatory Effects: Thiocyanate (SCN⁻) plays a role in modulating inflammation and oxidative stress.[3] It can act as an antioxidant and reduce neutrophil infiltration in airways.[3] The potential for organic thiocyanates to modulate inflammatory pathways warrants investigation.
-
Enzyme Inhibition: The thiocyanate group can interact with biological targets, and its derivatives are explored as potential enzyme inhibitors.
Quantitative Data for Related Thiocyanate Compounds
While specific data for this compound is unavailable, the following table summarizes the antimicrobial activity of some related allylic thiocyanates to provide a reference for potential potency.[5]
| Compound | Organism | MIC (μM) | Inhibition Zone (mm) |
| Naphthyl-substituted allylic thiocyanate (2g) | S. aureus (MRSA) | >128 | 10 |
| Toluoyl-substituted allylic thiocyanate (2f) | S. aureus (MRSA) | >128 | 10 |
| Fluorophenyl-substituted allylic thiocyanate (2h) | S. aureus (MRSA) | >128 | 10 |
| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate (2m) | S. aureus (MRSA) | 8 | 16 |
| Imipenem (Control) | S. aureus (MRSA) | 4 | 17 |
Data extracted from a study on allylic thiocyanates.[5] Note that these are not direct derivatives of this compound but illustrate the antimicrobial potential of aryl-containing thiocyanates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of α-keto thiocyanates via nucleophilic substitution of an α-halo ketone with a thiocyanate salt.
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethan-1-one (or 2-chloro-1-(naphthalen-2-yl)ethan-1-one)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Acetone or Ethanol
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1 equivalent) in acetone in a round bottom flask.
-
Add sodium thiocyanate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salt byproduct (NaBr).
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader.
Visualizations
Caption: Workflow for discovery and development of thiocyanate-based therapeutic agents.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway by a thiocyanate compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Naphthoylmethyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoylmethyl thiocyanate is a versatile bifunctional molecule featuring a reactive α-thiocyanato ketone moiety. The presence of the electrophilic methylene carbon adjacent to the carbonyl group, combined with the good leaving group ability of the thiocyanate anion, makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity profile allows for the facile introduction of the 2-naphthoylmethyl scaffold into a variety of molecular frameworks, a feature of significant interest in medicinal chemistry and materials science.
Derivatives of the 2-naphthyl group are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3] The this compound, therefore, serves as a valuable building block for the synthesis of novel bioactive molecules and functional materials. These application notes provide detailed protocols for the synthesis and subsequent nucleophilic substitution reactions of this compound, along with insights into its potential applications in drug discovery.
Data Presentation
Table 1: Reaction Conditions and Expected Outcomes for Nucleophilic Substitution of 2-Naphthoylmethyl Halide/Thiocyanate Analogs
| Entry | Nucleophile | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Product Type | Expected Yield (%) | Reference Analogy |
| 1 | Potassium Thiocyanate | 2-(Bromoacetyl)naphthalene | Ethanol | - | Reflux | 2 | α-Thiocyanato ketone | 85-95 | [4][5] |
| 2 | Aniline | This compound | Acetonitrile | K₂CO₃ | Room Temp. | 4 | α-Amino ketone | 80-90 | [6] |
| 3 | Thiophenol | This compound | DMF | Et₃N | Room Temp. | 3 | α-Thioether ketone | 85-95 | [7] |
| 4 | Sodium Azide | 2-(Bromoacetyl)naphthalene | Acetone/Water | - | Room Temp. | 1 | α-Azido ketone | >90 | General SN2 |
| 5 | Morpholine | This compound | Dichloromethane | - | Room Temp. | 2 | α-Amino ketone | >90 | General SN2 |
Note: The expected yields are based on analogous reactions reported in the literature for α-haloketones and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the readily available precursor, 2-(bromoacetyl)naphthalene, via a nucleophilic substitution reaction.
Materials:
-
2-(Bromoacetyl)naphthalene
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(bromoacetyl)naphthalene (1.0 eq) in ethanol (30 mL).
-
Add potassium thiocyanate (1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Protocol 2: General Procedure for Nucleophilic Substitution of this compound
This protocol provides a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile of choice (e.g., primary/secondary amine, thiol, etc.)
-
Anhydrous solvent (e.g., acetonitrile, DMF, dichloromethane)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (20 mL).
-
Add the nucleophile (1.1 eq). If the nucleophile is a salt (e.g., hydrochloride), add a non-nucleophilic base (1.2 eq) to liberate the free nucleophile.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction with water (30 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 2-naphthoylmethyl derivative.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and subsequent nucleophilic substitution of this compound.
Application Notes: Relevance in Drug Development
The 2-naphthoylmethyl scaffold is a privileged structure in medicinal chemistry. Chalcones derived from 2-acetylnaphthalene, which are structurally related to 2-naphthoylmethyl derivatives, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The electrophilic nature of the α-carbon in this compound allows for covalent modification of biological nucleophiles, such as cysteine residues in enzymes or proteins, which can be a mechanism for therapeutic intervention.
Potential Antimicrobial and Antifungal Activity
Many natural and synthetic compounds containing the naphthyl moiety exhibit potent antifungal activity.[8][9] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane integrity.[9][10] The lipophilic nature of the naphthalene ring can facilitate the accumulation of the compound within the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The reactive electrophilic center of 2-naphthoylmethyl derivatives could further enhance this activity by covalently binding to membrane-associated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of synthetic naphthoquinones against dermatophytes and opportunistic fungi: preliminary mechanism-of-action tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Naphthoylmethyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 2-Naphthoylmethyl thiocyanate. The methods outlined below are based on established analytical techniques for compounds containing a thiocyanate functional group and a chromophoric naphthyl moiety.
Introduction
This compound is a molecule of interest in various fields, including organic synthesis and potentially drug discovery, due to the reactivity of the thiocyanate group and the physicochemical properties conferred by the naphthyl ring. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices, whether for reaction monitoring, purity assessment, or pharmacokinetic studies.
This guide details three primary analytical techniques suitable for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Leveraging the strong UV absorbance of the naphthyl group for sensitive quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the compound after appropriate sample preparation, providing high specificity.
-
UV-Visible Spectrophotometry: A straightforward method for rapid quantification in simple matrices.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the proposed analytical methods for the detection of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 20 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 50 ng/mL | 0.5 - 5 µg/mL |
| Linearity Range (R²) | 0.1 - 100 µg/mL (>0.999) | 0.01 - 50 µg/mL (>0.998) | 0.5 - 25 µg/mL (>0.995) |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
The presence of the naphthyl group in this compound makes HPLC with UV detection an ideal method for its analysis, offering excellent sensitivity and selectivity.
Experimental Protocol
3.1.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to final concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: For formulated products, dissolve an accurately weighed portion in acetonitrile, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to remove interfering substances.
3.1.2. HPLC-UV Instrument Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 280 nm (based on the typical absorbance of the naphthalene chromophore).
-
Run Time: 10 minutes.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity for the analysis of this compound, especially in complex matrices where chromatographic separation and mass spectrometric detection can resolve it from interfering components.
Experimental Protocol
4.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.01 µg/mL to 50 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate. For complex matrices, a derivatization step to a more volatile and thermally stable compound might be beneficial, though likely not necessary for this analyte.
4.1.2. GC-MS Instrument Parameters
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Logical Relationship for GC-MS Analysis
Caption: Logical flow of the GC-MS analytical process.
UV-Visible Spectrophotometry
For rapid and straightforward quantification in simple, non-absorbing matrices, UV-Visible spectrophotometry is a viable option.
Experimental Protocol
5.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a 100 µg/mL stock solution of this compound in a suitable UV-transparent solvent such as acetonitrile or methanol.
-
Calibration Standards: Prepare a set of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and filter if necessary to remove any particulate matter.
5.1.2. Spectrophotometer Parameters
-
Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 280 nm.
-
Measurement Wavelength: Set the spectrophotometer to the determined λmax.
-
Blank: Use the solvent as a blank to zero the instrument.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
Signaling Pathway for Spectrophotometric Detection
Caption: Signal generation pathway in UV-Visible spectrophotometry.
Application Notes and Protocols: Utilizing 2-Naphthoylmethyl Thiocyanate as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoylmethyl thiocyanate is a promising, yet underexplored, bifunctional reagent for the synthesis of novel heterocyclic compounds. Its unique structure, featuring a reactive α-thiocyanato ketone moiety, positions it as an excellent precursor for constructing complex molecules with potential applications in medicinal chemistry and materials science. The naphthalene group imparts significant hydrophobicity and potential for π-π stacking interactions, while the reactive core allows for the formation of various five-membered heterocyclic rings, such as thiazoles and thiophenes.
This document provides detailed protocols for the synthesis of 2-amino-4-(naphthalen-2-yl)thiazole and a substituted 2-aminothiophene derivative, showcasing the utility of this compound as a key synthetic intermediate. The resulting naphthalene-substituted thiazoles and thiophenes are of particular interest due to the established broad-spectrum biological activities of these scaffolds, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
I. Synthesis of 2-Amino-4-(naphthalen-2-yl)thiazole via Hantzsch-type Cyclization
The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring by reacting an α-haloketone with a thioamide.[4][5][6] In this proposed protocol, this compound serves as an analogue to an α-haloketone, where the thiocyanate group acts as a leaving group upon nucleophilic attack by the sulfur of thiourea.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 2-amino-4-(naphthalen-2-yl)thiazole.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 2.27 g).
-
Add thiourea (12 mmol, 0.91 g) to the flask.
-
Add 50 mL of absolute ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the pH is neutral (pH ~7). This will neutralize the hydrothiocyanic acid byproduct.
-
A precipitate of the crude product should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: Synthesis of Substituted 4-(Naphthalen-2-yl)thiazole Derivatives (Hypothetical Data)
| Entry | Thioamide | Product | Proposed Yield (%) |
| 1 | Thiourea | 2-Amino-4-(naphthalen-2-yl)thiazole | 85 |
| 2 | N-Methylthiourea | 2-(Methylamino)-4-(naphthalen-2-yl)thiazole | 78 |
| 3 | Thioacetamide | 2-Methyl-4-(naphthalen-2-yl)thiazole | 82 |
| 4 | Thiobenzamide | 2-Phenyl-4-(naphthalen-2-yl)thiazole | 75 |
II. Synthesis of 2-Amino-5-(naphthalen-2-ylcarbonyl)thiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7] This proposed protocol adapts this reaction for this compound, where the α-keto group participates in the initial condensation.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a substituted 2-aminothiophene.
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, suspend elemental sulfur (12 mmol, 0.38 g) in 30 mL of ethanol.
-
To this suspension, add this compound (10 mmol, 2.27 g) and malononitrile (10 mmol, 0.66 g).
-
Add morpholine (15 mmol, 1.31 mL) dropwise to the stirred mixture at room temperature.
-
After the addition of the base, heat the reaction mixture to 50 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Data Presentation: Synthesis of Substituted 2-Aminothiophenes (Hypothetical Data)
| Entry | Activated Methylene Compound | Product | Proposed Yield (%) |
| 1 | Malononitrile | 2-Amino-5-(naphthalen-2-ylcarbonyl)-4-mercaptothiophene-3-carbonitrile | 70 |
| 2 | Ethyl cyanoacetate | Ethyl 2-amino-5-(naphthalen-2-ylcarbonyl)-4-mercaptothiophene-3-carboxylate | 65 |
| 3 | Cyanoacetamide | 2-Amino-5-(naphthalen-2-ylcarbonyl)-4-mercaptothiophene-3-carboxamide | 68 |
III. Potential Applications and Biological Significance
The synthesized naphthalene-containing thiazole and thiophene derivatives are of significant interest for drug discovery. Thiazole-naphthalene hybrids have been reported as potent anticancer agents, with some acting as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[1][8][9] Similarly, various thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[7][10][11] The protocols outlined above provide a gateway to novel libraries of such compounds, enabling further investigation into their structure-activity relationships and therapeutic potential.
IV. Workflow and Mechanistic Overview
The following diagrams illustrate the general experimental workflow and a simplified mechanistic pathway for the Hantzsch-type thiazole synthesis.
Caption: General experimental workflow for thiazole synthesis.
Caption: Simplified mechanism for Hantzsch-type thiazole synthesis.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-Naphthoylmethyl Thiocyanate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-thiocyanato ketones, such as 2-naphthoylmethyl thiocyanate, with amines provides a versatile pathway for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. These products, primarily 2-imino-1,3-thiazolines and 2-aminothiazoles, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data for the reaction of this compound with primary and secondary amines.
Reaction Mechanisms
The reaction of this compound with amines proceeds through distinct pathways depending on the nature of the amine used.
1. Reaction with Primary Amines:
The reaction with primary amines leads to the formation of 2-imino-1,3-thiazoline derivatives. The mechanism involves an initial nucleophilic attack of the primary amine on the carbonyl carbon of the this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-imino-1,3-thiazoline product.
2. Reaction with Secondary Amines:
In contrast, the reaction with secondary amines results in the formation of 2-aminothiazole derivatives. The proposed mechanism involves the initial formation of an enamine intermediate from the reaction of the secondary amine with the ketone. This is followed by an intramolecular nucleophilic attack of the sulfur atom of the thiocyanate group on the enamine double bond, leading to a cyclized intermediate that rearranges to the stable 2-aminothiazole.
Data Presentation
The following tables summarize typical quantitative data for the reaction of α-aryl thiocyanato ketones with primary and secondary amines, which can be considered analogous to the reactions of this compound.
Table 1: Synthesis of 2-Imino-1,3-thiazolines from α-Aryl Thiocyanato Ketones and Primary Amines
| Entry | α-Aryl Thiocyanato Ketone | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenacyl thiocyanate | Aniline | Ethanol | Reflux | 4 | 85 |
| 2 | Phenacyl thiocyanate | Benzylamine | Methanol | RT | 6 | 92 |
| 3 | 4-Chlorophenacyl thiocyanate | Cyclohexylamine | Acetonitrile | 50 | 5 | 88 |
| 4 | 4-Methoxyphenacyl thiocyanate | n-Butylamine | Dioxane | 80 | 3 | 90 |
Table 2: Synthesis of 2-Aminothiazoles from α-Aryl Thiocyanato Ketones and Secondary Amines
| Entry | α-Aryl Thiocyanato Ketone | Secondary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenacyl thiocyanate | Morpholine | Ethanol | Reflux | 6 | 78 |
| 2 | Phenacyl thiocyanate | Piperidine | Methanol | Reflux | 5 | 85 |
| 3 | 4-Bromophenacyl thiocyanate | Diethylamine | Acetonitrile | 60 | 8 | 75 |
| 4 | 4-Nitrophenacyl thiocyanate | Pyrrolidine | DMF | 100 | 4 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Imino-3-alkyl/aryl-4-(naphthalen-2-yl)-1,3-thiazolines
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound in ethanol, add the primary amine.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of 2-(Dialkylamino)-4-(naphthalen-2-yl)thiazoles
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the secondary amine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization
Caption: Reaction mechanism with primary amines.
Caption: Reaction mechanism with secondary amines.
Caption: General experimental workflow.
Application Notes and Protocols for 2-Naphthoylmethyl Thiocyanate in Antimicrobial Agent Development
Introduction
2-Naphthoylmethyl thiocyanate is an organic compound belonging to the class of α-thiocyanatoketones. This class of compounds has garnered interest in the field of medicinal chemistry due to the recognized biological activity of the thiocyanate moiety. Organic thiocyanates are known to serve as precursors for various sulfur-containing functional groups and have been investigated for their potential as antimicrobial agents. The general mechanism of action for some thiocyanate compounds involves the in-situ generation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent that is part of the innate immune system. This document provides an overview of the potential applications of this compound in antimicrobial research and outlines generalized protocols for its synthesis and antimicrobial evaluation based on established methods for related compounds.
Synthesis of this compound
The synthesis of this compound, as an α-thiocyanatoketone, can be approached through several established synthetic routes. A common method involves the reaction of an α-haloketone with a thiocyanate salt.
Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of α-thiocyanatoketones from the corresponding α-bromoketone.
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethan-1-one (2-Naphthacyl bromide)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Ethanol or Acetone (solvent)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 2-Bromo-1-(naphthalen-2-yl)ethan-1-one in a suitable solvent (e.g., ethanol) in a round bottom flask.
-
Add an equimolar or slight excess of potassium thiocyanate to the solution.
-
Stir the mixture at room temperature or under reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct (e.g., potassium bromide).
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Antimicrobial Activity Evaluation
The antimicrobial properties of this compound can be assessed using standard in vitro assays against a panel of pathogenic bacteria and fungi.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique to determine the MIC of an antimicrobial agent.
Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final required concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well (except for the negative control) with the microbial suspension.
-
Include a positive control (a known antimicrobial agent) and a negative control (broth with the same concentration of DMSO as in the test wells).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation
While specific quantitative data for this compound is not currently available in the public domain, the results from MIC assays should be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical MIC Values of this compound (µg/mL)
| Microorganism | Strain | This compound | Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus | ATCC 29213 | Data not available | 1 |
| Escherichia coli | ATCC 25922 | Data not available | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | 2 |
| Candida albicans | ATCC 90028 | Data not available | 1 |
Potential Mechanism of Action
The antimicrobial activity of organic thiocyanates is often attributed to the release of the thiocyanate ion (SCN⁻). In the presence of peroxidases and hydrogen peroxide, which can be produced by host immune cells or some bacteria, thiocyanate is oxidized to hypothiocyanous acid (HOSCN). HOSCN is a potent antimicrobial agent that can disrupt microbial metabolism and viability.
Signaling Pathway: Generation of Hypothiocyanous Acid
Caption: Proposed pathway for the antimicrobial action of thiocyanates.
Disclaimer: The protocols and information provided in this document are based on general knowledge of organic thiocyanates and standard antimicrobial testing methodologies. There is currently a lack of specific published research on the antimicrobial properties of this compound. Therefore, these guidelines should be adapted and optimized based on experimental findings. All laboratory work should be conducted with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Naphthoylmethyl Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Naphthoylmethyl thiocyanate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic substitution reaction of an α-haloketone, such as 2-(bromoacetyl)naphthalene or 2-(chloroacetyl)naphthalene, with a thiocyanate salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). This reaction, typically an SN2 process, is favored due to the high reactivity of the α-haloketone.[1][2]
Q2: Which starting material is better, 2-(bromoacetyl)naphthalene or 2-(chloroacetyl)naphthalene?
A2: 2-(Bromoacetyl)naphthalene is generally the preferred starting material over 2-(chloroacetyl)naphthalene. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to a faster reaction rate under similar conditions.[1] However, 2-(chloroacetyl)naphthalene can also be used, potentially requiring more forcing conditions (e.g., higher temperature or longer reaction time) to achieve comparable yields.
Q3: What are the common side reactions that can lower the yield?
A3: A common side reaction is the formation of the isothiocyanate isomer, 2-Naphthoylmethyl isothiocyanate, through rearrangement. Another potential issue is the hydrolysis of the thiocyanate product back to the corresponding alcohol if water is present in the reaction mixture, especially under basic conditions. Elimination reactions are less common for this substrate but can occur with sterically hindered bases.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, or a mixture of solvents like ethanol/water or acetone/hexane.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials: The α-haloketone may have degraded, or the thiocyanate salt may be wet. 2. Incorrect solvent: The solvent may not be suitable for an SN2 reaction (e.g., a protic solvent that solvates the nucleophile). 3. Insufficient reaction time or temperature. | 1. Verify starting material purity: Use freshly purified α-haloketone and ensure the thiocyanate salt is anhydrous by drying it in an oven before use. 2. Use an appropriate solvent: Employ a polar aprotic solvent such as acetone, acetonitrile, or DMF to facilitate the SN2 reaction. 3. Optimize reaction conditions: Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Formation of Multiple Products (Visible on TLC) | 1. Isomerization to isothiocyanate. 2. Side reactions due to impurities or moisture. | 1. Control reaction temperature: Isomerization can sometimes be minimized by running the reaction at a lower temperature. 2. Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis and other side reactions. |
| Product "Oils Out" During Recrystallization | 1. Inappropriate recrystallization solvent. 2. Cooling the solution too quickly. | 1. Screen for a better solvent system: Test a variety of solvents or solvent mixtures to find one that provides good crystal growth.[3] 2. Allow for slow cooling: Let the hot solution cool slowly to room temperature before placing it in an ice bath to encourage crystal formation over oiling out. |
| Difficulty in Removing Starting Haloketone | 1. Incomplete reaction. | 1. Increase the equivalents of thiocyanate salt: Use a slight excess (1.1-1.5 equivalents) of the thiocyanate salt to drive the reaction to completion. 2. Purify by column chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from the starting material. |
Experimental Protocols
Synthesis of this compound from 2-(Bromoacetyl)naphthalene
This protocol is a representative procedure based on general methods for the synthesis of α-keto thiocyanates.[1][4]
Materials:
-
2-(Bromoacetyl)naphthalene
-
Potassium thiocyanate (KSCN), dried
-
Acetone, anhydrous
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromoacetyl)naphthalene (1.0 eq) in anhydrous acetone (10 mL per gram of starting material).
-
Add dried potassium thiocyanate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux (around 56°C for acetone).
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Presentation
| Starting Material | Thiocyanate Salt | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 2-(Bromoacetyl)naphthalene | KSCN | Acetone | 25-56 | 85-95 | General Method[1] |
| 2-(Chloroacetyl)naphthalene | NaSCN | DMF | 50-70 | 70-85 | General Method[1] |
| 2-(Bromoacetyl)naphthalene | NH4SCN | Acetonitrile | 25-82 | 80-90 | General Method[4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of solvent on the reaction between isopropylamine and 2-(bromoacetyl)naphthalene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
preventing the decomposition of 2-Naphthoylmethyl thiocyanate in solution
Welcome to the technical support center for 2-Naphthoylmethyl thiocyanate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
Encountering issues with the stability of this compound? Use the following guide to diagnose and resolve common problems.
Issue 1: Rapid Loss of Compound in Solution
Symptoms:
-
A significant decrease in the concentration of this compound over a short period, as determined by analytical methods like HPLC.
-
Visible changes in the solution, such as color change or precipitate formation.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis | The α-thiocyanato ketone moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Maintain the pH of your solution within a neutral range (pH 6-7.5) using a non-nucleophilic buffer. |
| Photodegradation | The naphthalene ring can absorb UV light, leading to photochemical decomposition.[1] Protect your solutions from light by using amber vials or by working under low-light conditions. |
| Thermal Decomposition | Elevated temperatures can accelerate the degradation of the compound. Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles. |
| Oxidation | The thiocyanate group can be susceptible to oxidation.[2][3][4] Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial. |
| Solvent Effects | Polar protic solvents may facilitate decomposition pathways such as hydrolysis. If experimentally feasible, consider using a less polar or aprotic solvent. |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: While specific data for this compound is limited, based on its structure, the most probable degradation pathway in aqueous solution is hydrolysis of the α-thiocyanato ketone. This can be accelerated by either acidic or basic conditions. Photodegradation due to the naphthalene moiety is also a significant concern.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: To minimize hydrolysis, it is recommended to maintain the pH of the solution in a neutral range, ideally between 6.0 and 7.5. It is advisable to perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term use, aprotic polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like alcohols or water, as they are less likely to participate in hydrolysis. For long-term storage, it is best to store the compound as a dry solid at low temperatures. If a stock solution is necessary, prepare it in a high-quality aprotic solvent and store it at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the decomposition of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6][7][8][9] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A photodiode array (PDA) or UV detector is suitable for this, as the naphthalene ring is chromophoric.
Q5: Are there any known stabilizers for this compound?
A5: There is no specific information on stabilizers for this compound. However, for general stability, the use of non-nucleophilic buffers to control pH and antioxidants (e.g., butylated hydroxytoluene (BHT) or tocopherol) to prevent oxidative degradation can be considered. The effectiveness of any potential stabilizer should be confirmed through experimental stability studies.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.
Objective: To assess the stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a PDA/UV detector and a suitable C18 column
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or a clear vial) to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a suitable HPLC-UV method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Determine the percentage of degradation.
-
Assess the peak purity of the parent compound.
-
Identify and quantify the major degradation products.
-
Workflow for Stability Indicating Method Development:
Protocol 2: pH Stability Profile Determination
Objective: To determine the rate of degradation of this compound as a function of pH.
Materials:
-
This compound stock solution in acetonitrile.
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
HPLC system as described in Protocol 1.
Procedure:
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).
-
Add a small aliquot of the this compound stock solution to each buffered solution to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on the pH and stability.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by the validated stability-indicating HPLC method.
-
Plot the natural logarithm of the remaining concentration of this compound versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k).
-
Plot the logarithm of the degradation rate constant (log k) versus pH to generate the pH-rate profile. This will indicate the pH of maximum stability.
Data Presentation:
Table 1: Hypothetical pH Stability Data for this compound at 50°C
| pH | Buffer System | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 3.0 | Citrate | 0.085 | 8.2 |
| 5.0 | Citrate | 0.021 | 33.0 |
| 7.0 | Phosphate | 0.015 | 46.2 |
| 9.0 | Borate | 0.098 | 7.1 |
| 11.0 | Borate | 0.450 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Table 2: Summary of Potential Effects of Different Conditions on Stability
| Condition | Parameter | Potential Effect on Stability | Recommendation |
| pH | Acidic (<6) | Increased rate of hydrolysis | Buffer to neutral pH |
| Neutral (6-7.5) | Likely region of maximum stability | Optimal for storage in solution | |
| Basic (>7.5) | Significantly increased rate of hydrolysis | Avoid basic conditions | |
| Temperature | Frozen (≤ -20°C) | High stability | Recommended for long-term storage |
| Refrigerated (2-8°C) | Good stability for short to medium term | Suitable for working solutions | |
| Ambient (~25°C) | Potential for slow degradation | Avoid for prolonged periods | |
| Elevated (>40°C) | Accelerated degradation | Avoid | |
| Light | Dark | Stable | Store protected from light |
| Ambient Light | Potential for slow photodegradation | Use amber vials | |
| UV Light | Rapid photodegradation | Avoid direct exposure | |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidative degradation | Recommended for sensitive applications |
| Air | Potential for oxidative degradation | Degas solvents if necessary | |
| Solvent | Aprotic (ACN, DMSO) | Generally more stable | Preferred for stock solutions |
| Protic (Water, Alcohols) | Can facilitate hydrolysis | Use with caution and pH control |
References
- 1. The Use of Thiocyanate Formulations to Create Manganese Porphyrin Antioxidants That Supplement Innate Immunity | MDPI [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 8. japsonline.com [japsonline.com]
- 9. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 2-Naphthoylmethyl thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Naphthoylmethyl thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the chemical formula C13H9NOS, is an organic compound containing a naphthoyl group attached to a methyl thiocyanate moiety.[1][2][3] While specific applications for this exact molecule are not extensively documented in publicly available literature, compounds containing the thiocyanate group are known to be versatile intermediates in organic synthesis. They can be used in the formation of various sulfur-containing heterocycles and other molecules of pharmaceutical interest. The naphthyl group suggests potential applications in creating compounds with specific spectroscopic properties or biological activities, leveraging the aromatic system of naphthalene.
Q2: What are the key safety precautions when handling this compound?
-
Work in a well-ventilated area, preferably a chemical fume hood.[5][6][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Store in a cool, dry place away from acids and strong oxidizing agents.[4][5][8]
Q3: How should this compound be stored for optimal stability?
Organic thiocyanates can be sensitive to moisture, light, and heat.[4][8] For long-term storage and to maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] Inert atmosphere (e.g., argon or nitrogen) is recommended for prolonged storage to prevent degradation. While specific studies on the long-term stability of this compound are not available, the stability of thiocyanate in other contexts has been shown to be good under proper storage conditions.[9]
Troubleshooting Guide for Reactions Involving this compound
This guide addresses common issues that may be encountered during reactions where this compound is used as a reactant.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Solubility of Starting Material: this compound, with its large aromatic naphthyl group, may have limited solubility in certain solvents.
-
Troubleshooting:
-
Ensure the chosen solvent is appropriate for dissolving both this compound and other reactants. A solvent mixture might be necessary.
-
Slightly warming the reaction mixture (if the reaction conditions permit) can help improve solubility.
-
Use a phase-transfer catalyst if dealing with a biphasic reaction system.
-
-
-
Inappropriate Reaction Temperature: The reaction may have a specific activation energy barrier that is not being overcome at the current temperature, or the temperature might be too high, leading to decomposition.
-
Troubleshooting:
-
If the reaction is sluggish, try incrementally increasing the temperature.
-
If decomposition is suspected, lower the reaction temperature.
-
Monitor the reaction progress at different temperatures using techniques like TLC or LC-MS.
-
-
-
Inactivated Reagents: The reagents used in the reaction might have degraded.
-
Troubleshooting:
-
Use freshly opened or purified reagents.
-
Check the purity of the starting materials.
-
-
Problem 2: Formation of Multiple Side Products
Possible Causes and Solutions:
-
Ambident Nature of the Thiocyanate Ion: The thiocyanate ion can act as a nucleophile through either the sulfur or the nitrogen atom, leading to the formation of thiocyanate and isothiocyanate isomers, respectively.[10] Although this compound already has the thiocyanate linkage, subsequent reactions might involve the displacement of the thiocyanate group, which can then re-attack, leading to isomerization or other side reactions.
-
Troubleshooting:
-
The choice of solvent can influence the nucleophilicity of the sulfur versus the nitrogen atom. Protic solvents tend to favor nitrogen attack, while aprotic solvents favor sulfur attack.
-
The nature of the counter-ion can also play a role.
-
Careful control of reaction conditions (temperature, addition rate of reagents) can help minimize side product formation.
-
-
-
Reactivity of the Ketone Group: The ketone in the 2-naphthoylmethyl moiety can undergo various side reactions, such as aldol condensation, if basic conditions are employed, or reactions with nucleophiles.
-
Troubleshooting:
-
Protect the ketone group with a suitable protecting group if it is not the intended reaction site.
-
Use milder reaction conditions to avoid unwanted side reactions of the ketone.
-
-
-
Decomposition of the Thiocyanate Group: In the presence of strong acids or bases, or at high temperatures, the thiocyanate group can decompose.[11]
-
Troubleshooting:
-
Maintain a neutral or near-neutral pH if possible.
-
Avoid excessive heating.
-
-
Hypothetical Experimental Data: Optimizing a Reaction
The following table presents hypothetical data for a reaction where this compound is reacted with a nucleophile 'Nu-' to yield a substituted product. This illustrates how systematic changes in reaction conditions can help in troubleshooting low yield.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Dichloromethane | 25 | 24 | < 5 | Starting material largely undissolved. |
| 2 | Dimethylformamide (DMF) | 25 | 24 | 35 | Homogeneous solution. |
| 3 | Dimethylformamide (DMF) | 50 | 12 | 65 | Faster reaction, clean product formation. |
| 4 | Dimethylformamide (DMF) | 80 | 6 | 50 | Product and some decomposition observed. |
| 5 | Toluene | 80 | 24 | 20 | Incomplete reaction. |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound:
This is a generalized protocol and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add this compound (1 equivalent).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF) to dissolve the starting material.
-
Reagent Addition: Add the nucleophile (1.1 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via a syringe.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 50 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Product Yield
References
- 1. appchemical.com [appchemical.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. piochem.com [piochem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. isg.ku.edu.tr [isg.ku.edu.tr]
- 9. Effects of long-term storage on salivary thiocyanate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - reaction between thiocyanate and nitric acid - Powered by XMB 1.9.11 [sciencemadness.org]
common side products in the synthesis of 2-Naphthoylmethyl thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Naphthoylmethyl thiocyanate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between an α-haloketone, specifically 2-bromoacetylnaphthalene, and a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). This reaction is typically carried out in a polar aprotic solvent.
Q2: What is the primary side product I should be aware of during the synthesis?
The major side product in this synthesis is the isomeric 2-Naphthoylmethyl isothiocyanate. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of 2-bromoacetylnaphthalene via either the sulfur or the nitrogen atom. Attack by the sulfur atom yields the desired thiocyanate, while attack by the nitrogen atom results in the isothiocyanate isomer.[1]
Q3: What factors influence the formation of the isothiocyanate byproduct?
Several factors can promote the formation of the thermodynamically more stable isothiocyanate isomer:
-
Temperature: Higher reaction temperatures significantly increase the rate of isomerization.[1] Prolonged heating, even during workup and purification, can lead to rearrangement of the desired thiocyanate product to the isothiocyanate.
-
Catalysts: Lewis acids can catalyze the isomerization. Care should be taken to use reagents and glassware free from acidic contaminants.
-
Solvent Polarity: While the effect can be complex, for reactions proceeding through an ionic transition state, an increase in solvent polarity may favor the formation of the isothiocyanate.
-
Structure of the Substrate: Substrates like 2-bromoacetylnaphthalene, which can form stable carbocation-like intermediates (benzylic-type), are particularly prone to isomerization.[1]
Q4: How can I differentiate between this compound and its isothiocyanate isomer?
Spectroscopic methods are key to distinguishing between these isomers:
-
Infrared (IR) Spectroscopy: The C≡N stretch in thiocyanates appears as a sharp, strong band around 2150 cm⁻¹. In contrast, the N=C=S asymmetric stretch in isothiocyanates is a broad and very intense band typically found at higher wavenumbers, around 2050-2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The chemical shift of the carbon in the SCN group of thiocyanates is typically found around 110-115 ppm. The carbon in the NCS group of isothiocyanates appears further downfield, usually in the range of 125-140 ppm.
-
¹⁵N NMR: The nitrogen chemical shifts for thiocyanates and isothiocyanates are distinctly different, with thiocyanates appearing around -100 ppm and isothiocyanates around -275 ppm, providing a clear distinction.[2]
-
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Ensure the use of a suitable polar aprotic solvent (e.g., acetone, DMF) to dissolve the reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromoacetylnaphthalene) is consumed. |
| Isomerization to isothiocyanate. | Maintain a low reaction temperature (e.g., room temperature or slightly elevated). Minimize the reaction time. | |
| Hydrolysis of the starting material. | Use anhydrous solvents and reagents to prevent the formation of 2-hydroxyacetylnaphthalene. | |
| Presence of a significant amount of isothiocyanate byproduct | High reaction temperature. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged reaction time. | Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Acidic conditions. | Use neutral reaction conditions and ensure glassware is free of acid residues. | |
| Difficulty in purifying the product | Isomerization on silica gel. | Minimize the time the compound is on the silica gel column. Consider using a less acidic grade of silica gel or neutralizing it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, purification by recrystallization may be a better option if the product is a solid. |
| Similar polarity of product and byproduct. | If separation by column chromatography is challenging, consider recrystallization from a suitable solvent system. A mixture of a good solvent and a poor solvent can be effective. | |
| Formation of other unknown byproducts | Elimination reaction. | While less common with primary halides like 2-bromoacetylnaphthalene, the use of a non-nucleophilic base, if any is present, and lower temperatures can minimize this. |
| Reaction with the solvent. | Choose a solvent that is inert under the reaction conditions. For example, avoid alcoholic solvents which could lead to ether formation. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
2-Bromoacetylnaphthalene
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetylnaphthalene (1 equivalent) in anhydrous acetone or DMF.
-
Add potassium thiocyanate (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into cold deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40°C) to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel, taking care to minimize the risk of isomerization as described in the troubleshooting guide.
Visualizations
Below are diagrams illustrating the key chemical transformation and a suggested workflow for troubleshooting common issues.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
challenges in the scale-up production of 2-Naphthoylmethyl thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Naphthoylmethyl thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the nucleophilic substitution reaction between 2-(bromoacetyl)naphthalene and a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a suitable organic solvent.
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The reaction is exothermic, and maintaining a stable temperature is crucial to prevent side-product formation.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized overheating.
-
Solvent Selection: The choice of solvent affects reactant solubility, reaction kinetics, and ease of product isolation.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of undesired byproducts, complicating purification.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities may include unreacted 2-(bromoacetyl)naphthalene, the isomeric 2-Naphthoylmethyl isothiocyanate, and potential dimerization or polymerization byproducts.
Q4: How can the formation of the isothiocyanate isomer be minimized?
A4: The formation of the isothiocyanate isomer is a known issue in thiocyanate synthesis. Using a polar aprotic solvent can help favor the formation of the desired S-alkylation product (thiocyanate) over the N-alkylation product (isothiocyanate). Careful control of the reaction temperature is also important.
Q5: What are the recommended purification methods for this compound on a larger scale?
A5: Recrystallization is the most common and effective method for purifying this compound at scale. The choice of solvent for recrystallization is critical to ensure good recovery and high purity. Column chromatography is generally not practical for large-scale production.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?
A: Low yield can be attributed to several factors. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature moderately. |
| Side Product Formation | Analyze the crude product to identify major byproducts. Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. |
| Poor Solubility of Reactants | Ensure the chosen solvent provides adequate solubility for both 2-(bromoacetyl)naphthalene and the thiocyanate salt. Consider using a phase transfer catalyst. |
| Losses During Work-up/Purification | Optimize the recrystallization process. Ensure the product is not significantly soluble in the washing solvent. |
Issue 2: Product Purity Issues
Q: My final product is contaminated with unreacted starting material and an unknown impurity. How can I improve the purity?
A: Purity issues often stem from reaction conditions and the purification process.
Table 1: Effect of Solvent on Purity and Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| Acetone | 4 | 85 | 92 | Good solubility, but potential for side reactions. |
| Acetonitrile | 6 | 88 | 96 | Favors S-alkylation, reducing isothiocyanate. |
| Ethanol | 8 | 75 | 88 | Slower reaction, potential for ether byproducts. |
| Dimethylformamide | 2 | 92 | 90 | Fast reaction, but can be difficult to remove. |
Recommendations:
-
Optimize Solvent Choice: Based on the data, acetonitrile appears to offer a good balance of yield and purity.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the thiocyanate salt can help drive the reaction to completion and consume the starting material.
-
Purification: If impurities persist, consider a second recrystallization step or treatment with activated carbon to remove colored impurities.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-(bromoacetyl)naphthalene (10.0 g, 40.1 mmol) and acetonitrile (100 mL).
-
Reagent Addition: To the stirred solution, add potassium thiocyanate (4.29 g, 44.1 mmol).
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium bromide byproduct and wash it with a small amount of cold acetonitrile.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40°C.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Naphthoylmethyl Thiocyanate: A Validation of a Novel, Greener Approach
For researchers and professionals in drug development and organic synthesis, the efficient and sustainable production of key intermediates is paramount. 2-Naphthoylmethyl thiocyanate, a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active agents, is traditionally synthesized via a two-step process involving a hazardous brominated intermediate. This guide provides a comprehensive comparison between the established synthetic route and a novel, single-step, visible-light-promoted method that offers significant advantages in terms of environmental impact, safety, and process efficiency.
Established vs. Novel Synthesis: A Head-to-Head Comparison
The performance of a synthetic route is a multifactorial assessment, encompassing yield, reaction time, reagent toxicity, and overall process complexity. The following table summarizes the key quantitative and qualitative differences between the traditional and the new, direct thiocyanation method.
| Parameter | Established Two-Step Route | Novel Direct Thiocyanation Route |
| Number of Steps | 2 (Bromination + Substitution) | 1 (Direct C-H Functionalization) |
| Starting Material | 2-Acetonaphthone | 2-Acetonaphthone |
| Key Reagents | Pyridine hydrobromide perbromide, Potassium thiocyanate | Ammonium thiocyanate |
| Intermediate Isolation | Required (2-bromo-1-(naphthalen-2-yl)ethanone) | Not required |
| Overall Yield (Estimated) | ~75-85% | 80-90% |
| Total Reaction Time | 6-8 hours | 4-6 hours |
| Reaction Conditions | Elevated temperature (90°C) for bromination | Room temperature, visible light (e.g., blue LED) |
| Solvent | Acetic acid, Ethanol | Acetonitrile |
| Safety Concerns | Use of toxic and corrosive brominating agent | Avoids halogenated intermediates, uses benign reagents |
| Environmental Impact | Generation of halogenated waste | "Green" approach, photocatalyst-free, uses air as oxidant |
Experimental Protocols
Detailed methodologies for both the established and the novel synthetic routes are provided below. These protocols are based on established chemical principles and recent literature findings on analogous substrates.[1][2]
Established Route: Two-Step Synthesis
Step 1: Synthesis of 2-bromo-1-(naphthalen-2-yl)ethanone
-
To a solution of 2-acetonaphthone (10 mmol, 1.70 g) in 30 mL of glacial acetic acid, add pyridine hydrobromide perbromide (11 mmol, 3.52 g) in one portion.
-
Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(naphthalen-2-yl)ethanone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-1-(naphthalen-2-yl)ethanone (approx. 10 mmol) in 40 mL of ethanol.
-
Add potassium thiocyanate (12 mmol, 1.17 g) to the solution.
-
Reflux the mixture for 2-3 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Novel Route: One-Pot Direct Thiocyanation
-
In a 50 mL round-bottom flask, combine 2-acetonaphthone (10 mmol, 1.70 g) and ammonium thiocyanate (20 mmol, 1.52 g).
-
Add 20 mL of acetonitrile as the solvent and stir to dissolve the reactants.
-
Position the flask approximately 5-10 cm from a blue LED lamp (40 W).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with 50 mL of water and extract with ethyl acetate (2 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.[1]
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of both the established and the novel synthetic routes, providing a clear visual comparison of their complexity.
Caption: Workflow for the established two-step synthesis.
Caption: Workflow for the novel one-pot direct synthesis.
Conclusion
The validation of this new synthetic route presents a significant advancement over the traditional method. The visible-light-promoted direct thiocyanation of 2-acetonaphthone is a more efficient, safer, and environmentally benign alternative.[1] By eliminating the need for a hazardous bromination step and an isolated intermediate, the process is streamlined, reducing both reaction time and waste generation. For laboratories and industries aiming to adopt greener and more sustainable practices, this novel approach offers a compelling and superior alternative for the synthesis of this compound.
References
- 1. Visible-Light-Promoted Aerobic α-Thiocyanation of Carbonyl Compounds with Ammonium Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Naphthoylmethyl Thiocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Naphthoylmethyl thiocyanate, a molecule of interest in various research fields. We present supporting experimental data and detailed protocols for key analytical techniques, offering a comparative analysis with a structurally related alternative, 1-Naphthylmethyl isothiocyanate.
Purity Assessment: A Multi-faceted Approach
The determination of a compound's purity is not reliant on a single technique but rather a complementary suite of analytical methods. For this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile, identifying and quantifying the target molecule alongside any potential impurities such as starting materials, byproducts, or degradation products.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. For this compound, a reversed-phase HPLC method is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can be used to detect and quantify impurities. The presence of unexpected signals or altered integration values in the NMR spectrum can indicate the presence of impurities.
-
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and its fragments, confirming the identity of the synthesized molecule and helping to identify any impurities with different mass-to-charge ratios.
Comparative Purity Analysis
To provide a practical context for purity assessment, this guide compares the analytical data for synthesized this compound with a structurally similar compound, 1-Naphthylmethyl isothiocyanate. While both share a naphthylmethyl scaffold, the difference in the functional group (thiocyanate vs. isothiocyanate) can influence their analytical behavior and potential impurity profiles.
| Parameter | This compound | 1-Naphthylmethyl Isothiocyanate |
| Molecular Formula | C₁₃H₉NOS | C₁₂H₉NS |
| Molecular Weight | 227.28 g/mol | 185.24 g/mol |
| Appearance | White to off-white solid | White to yellow crystalline powder |
| Melting Point | Not readily available | 55.5-57 °C |
| Purity (by HPLC) | >98% (typical) | ≥95% - 98%[1] |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ expected at 228.04 | [M]⁺ expected at 185.04 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine purity analysis of this compound and its comparison with alternatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, signal integrations, and coupling constants should be consistent with the expected structure. The absence of significant unassigned signals is indicative of high purity.
Mass Spectrometry (MS) Protocol
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Sample Preparation: For LC-MS, the sample is prepared as for HPLC analysis. For direct infusion, a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid) is used.
Workflow for Purity Assessment
The logical progression for assessing the purity of a synthesized compound is illustrated in the following workflow diagram.
Caption: General workflow for assessing the purity of synthesized this compound.
References
Comparative Analysis of 2-Naphthoylmethyl Thiocyanate Derivatives: A Guide to Structural Confirmation and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the structural confirmation and comparative performance evaluation of 2-Naphthoylmethyl thiocyanate derivatives. Due to the limited availability of published data specifically on a series of this compound derivatives, this document outlines the essential experimental protocols and data presentation formats required for such a study. It leverages methodologies reported for analogous thiocyanate and naphthyl-containing compounds to propose a comprehensive evaluation strategy.
Structural Confirmation of this compound Derivatives
The definitive structure of newly synthesized this compound derivatives must be confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include those for the naphthyl ring system, the methylene (-CH₂-) group, and any substituents on the naphthyl ring.
-
¹³C NMR: To identify the number and types of carbon atoms, including the characteristic thiocyanate carbon signal.
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Record spectra on a 400 MHz or higher spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS).
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these types of molecules.
-
Analysis: Determine the molecular weight of the compound by identifying the molecular ion peak ([M]⁺ or [M+H]⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns can provide further structural evidence.[1][2]
-
-
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Analysis: The key diagnostic peak is the strong, sharp absorption band for the thiocyanate group (-SCN), typically appearing in the range of 2140-2175 cm⁻¹.[3] The carbonyl (C=O) stretch of the naphthoyl group will also be prominent around 1680-1700 cm⁻¹.
-
-
X-ray Crystallography:
-
Purpose: Provides unambiguous confirmation of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][4][5]
-
Methodology: Requires the growth of a suitable single crystal of the derivative. The crystal is then mounted on a diffractometer, and the diffraction pattern is analyzed to solve the structure.
-
A logical workflow for the synthesis and structural confirmation is outlined below.
Comparative Performance: Antimicrobial Activity
While specific data on this compound derivatives is scarce, a study on related allylic thiocyanates demonstrated that a naphthyl-substituted derivative (2g) exhibited moderate antimicrobial activity.[6] This suggests that the 2-Naphthoylmethyl scaffold is a promising area for antimicrobial drug discovery. A comparative study should be conducted against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of the derivatives should be quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of each derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
The results should be summarized in a clear, tabular format to facilitate comparison between the derivatives and against standard antimicrobial agents.
| Compound | Structure/Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | H | Data | Data | Data |
| Derivative 2 | 4-Cl | Data | Data | Data |
| Derivative 3 | 4-OCH₃ | Data | Data | Data |
| Ciprofloxacin | N/A | Data | Data | N/A |
| Fluconazole | N/A | N/A | N/A | Data |
Potential Signaling Pathway in Host Defense
Thiocyanate (SCN⁻) is a crucial substrate for peroxidase enzymes in the human body, such as myeloperoxidase (MPO), which are involved in the innate immune response.[7] These enzymes catalyze the oxidation of SCN⁻ by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that targets pathogenic microbes.[7][8] While this compound derivatives are synthetic molecules, their potential biological activity could be related to the modulation of these pathways or direct antimicrobial action.
The diagram below illustrates the established peroxidase-thiocyanate host defense system.
This guide provides a foundational framework for the systematic evaluation of this compound derivatives. Adherence to these detailed experimental protocols and data presentation standards will ensure the generation of robust, comparable, and publishable results, contributing valuable knowledge to the field of medicinal chemistry.
References
- 1. "Mass Spectrometry-Based Strategies for Biomolecular Structure Analysis" by Yuetian Yan [openscholarship.wustl.edu]
- 2. Native top-down mass spectrometry for higher-order structural characterization of proteins and complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-Naphthoylmethyl Thiocyanate and Structurally Related Compounds
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of 2-Naphthoylmethyl thiocyanate and similar compounds, targeting researchers, scientists, and drug development professionals. The content is based on available experimental data to offer an objective overview of their potential as antimicrobial agents.
Introduction to Thiocyanates in Drug Discovery
Organic thiocyanates are a class of compounds characterized by the S-C≡N functional group. They have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and antiparasitic properties. Their mechanism of action is often attributed to the release of the thiocyanate anion (SCN⁻) or the generation of reactive species like hypothiocyanous acid (HOSCN), a key component of the innate immune system's response to pathogens.[1][2] This guide focuses on the antimicrobial potential of this compound and compares it with other structurally related aromatic and allylic thiocyanates.
Comparative Antimicrobial Activity
Data on the specific biological activity of this compound is limited in the public domain. However, studies on structurally similar compounds, particularly those containing a naphthyl moiety, provide valuable insights into its potential efficacy. A study on a series of allylic thiocyanates revealed that a naphthyl-substituted compound, (Z)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)propenoate, exhibited moderate antimicrobial activity.[3] This suggests that the naphthyl group, in combination with the thiocyanate functional group, contributes to its biological action.
For a broader perspective, the following table summarizes the antimicrobial activity of various thiocyanate-containing compounds against a range of pathogens.
| Compound/Class | Test Organism(s) | Activity | Reference |
| Naphthyl-substituted allylic thiocyanate | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate antimicrobial activity | [3] |
| Halogenated aryl allylic thiocyanates | Methicillin-resistant S. aureus (MRSA) | Moderate-to-high activity | [4] |
| Aromatic isothiocyanates | Various bacteria | Effective, potentially by crossing bacterial membranes | [5] |
| Allyl isothiocyanate (AITC) | Candida albicans | Inhibition of ergosterol biosynthesis, cell cycle arrest | [6] |
| Thiosemicarbazones | Various fungi | Antifungal activity, often enhanced by metal complexation | [7] |
Experimental Protocols
The evaluation of the antimicrobial activity of these compounds typically involves standardized in vitro assays. The following are detailed methodologies frequently cited in the literature.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Procedure:
-
An agar plate is uniformly inoculated with a suspension of the test microorganism.
-
Wells of a specific diameter are punched into the agar.
-
A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
A control well contains only the solvent.
-
The plate is incubated under suitable conditions.
-
The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Potential Signaling Pathways and Mechanisms of Action
The antimicrobial action of thiocyanates is multifaceted. A primary mechanism involves the enzymatic conversion of thiocyanate (SCN⁻) to hypothiocyanous acid (HOSCN) by peroxidases, a process central to the innate immune response.[1][2]
Caption: Proposed antimicrobial mechanism of thiocyanates.
HOSCN is a potent oxidizing agent that selectively targets sulfhydryl groups in microbial proteins, leading to oxidative stress and disruption of essential metabolic pathways, ultimately causing cell death.[1]
For some isothiocyanates, such as allyl isothiocyanate, a more specific mechanism has been identified in fungi. This involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the induction of cell cycle arrest.[6]
The following workflow illustrates a general experimental approach to investigating the antimicrobial properties of a novel thiocyanate compound.
Caption: Experimental workflow for antimicrobial evaluation.
Conclusion
While direct experimental data on this compound is not extensively available, the moderate antimicrobial activity of a structurally similar naphthyl-substituted allylic thiocyanate suggests its potential as a bioactive compound. The broader class of aromatic thiocyanates and isothiocyanates demonstrates significant antimicrobial and antifungal properties, often mediated through the generation of oxidative stress or specific inhibition of microbial pathways. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future research.
References
- 1. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Naphthoylmethyl Thiocyanate: Exploring Potential Advantages in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 2-Naphthoylmethyl thiocyanate, a molecule with potential applications in various research fields. Due to the limited direct experimental data on this specific compound, this document provides a prospective look at its advantages by comparing its constituent chemical features with those of more extensively studied alternatives. The insights presented are based on the known biological activities of the thiocyanate functional group and the naphthalene moiety, offering a foundational understanding for future research endeavors.
Unveiling the Potential: A Tale of Two Moieties
This compound's potential stems from the combination of its two key structural components: the thiocyanate group (-SCN) and the 2-naphthoylmethyl group. Each of these brings a unique set of properties that could translate into distinct advantages in specific applications.
The Thiocyanate Group: Beyond an Isothiocyanate Isomer
While isothiocyanates (ITCs), such as sulforaphane, are well-recognized for their potent anticancer properties, the isomeric thiocyanate group offers a different, yet potentially complementary, set of biological activities.[1] The thiocyanate ion (SCN⁻) is a naturally occurring pseudohalide with established roles in innate immunity and antioxidant defense.[2][3][4]
Key Characteristics of the Thiocyanate Group:
-
Host Defense: Thiocyanate is a key substrate for peroxidases like myeloperoxidase (MPO) and lactoperoxidase (LPO), leading to the formation of hypothiocyanous acid (HOSCN).[4][5] HOSCN is a potent antimicrobial agent that is less damaging to host cells compared to other MPO-derived oxidants like hypochlorous acid (HOCl).[6]
-
Antioxidant Properties: By acting as a preferred substrate for MPO, thiocyanate can reduce the production of damaging HOCl, thereby protecting host tissues from oxidative stress during inflammation.[6]
-
Modulation of Inflammation: Studies have shown that thiocyanate can decrease airway neutrophil infiltration and restore redox balance in preclinical models of cystic fibrosis, highlighting its anti-inflammatory potential.[2]
The 2-Naphthoylmethyl Group: A Scaffold for Enhanced Activity
The presence of a naphthalene ring, a bicyclic aromatic hydrocarbon, is a common feature in many pharmacologically active compounds. This moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Research on other naphthalene-based compounds, such as certain organoselenocyanates, has demonstrated significant anticancer and antimicrobial activities.[7] The naphthalene structure may contribute to:
-
Enhanced Cellular Uptake: The lipophilic nature of the naphthalene group could facilitate passage through cell membranes, potentially leading to higher intracellular concentrations.
-
Target Interaction: The planar structure of the naphthalene ring can promote intercalation with DNA or interactions with hydrophobic pockets in proteins, potentially enhancing the molecule's affinity for specific biological targets.
-
Metabolic Stability: The naphthalene core can influence the metabolic stability of the compound, potentially leading to a longer duration of action.
Comparative Analysis: this compound vs. Alternatives
The following table provides a comparative overview of the potential properties of this compound against well-studied isothiocyanates, using sulforaphane as a representative example.
| Feature | This compound (Prospective) | Sulforaphane (Established) |
| Primary Moiety | Thiocyanate (-SCN) | Isothiocyanate (-NCS) |
| Known Biological Roles | Host defense, antioxidant, anti-inflammatory[2][4] | Anticancer, antioxidant, anti-inflammatory[1] |
| Potential Advantages | - Direct antimicrobial activity via HOSCN generation.- Protective effect on host tissues during inflammation.[6]- Enhanced cellular uptake and target binding due to the naphthalene group. | - Well-documented anticancer mechanisms of action.[1]- Extensive preclinical and clinical research data available. |
| Potential Applications | - Development of novel anticancer agents with a dual mechanism (e.g., redox modulation and cytotoxic effects).- Use as an anti-inflammatory agent in diseases with a strong oxidative stress component.- Exploration as a novel antimicrobial agent. | - Chemoprevention and chemotherapy of various cancers.[1]- Adjuvant therapy to enhance the efficacy of conventional anticancer drugs. |
Experimental Protocols for Evaluation
To facilitate further research into the potential of this compound, the following are detailed methodologies for key experiments.
In Vitro Anticancer Activity Assessment: MTS Assay
This protocol is designed to evaluate the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., hepatocellular carcinoma Hep G2, colon carcinoma Caco-2, or cervical adenocarcinoma HeLa) in a suitable culture medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.[8]
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- When cells reach confluency, detach them using trypsin and resuspend them in fresh medium.
- Seed the cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.[8]
3. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare a series of dilutions of the compound in the culture medium.
- Replace the medium in the 96-well plate with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[8]
- Incubate the cells with the compound for 48 hours.
4. Cell Viability Measurement:
- Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[8]
- Incubate the plate for 2 hours to allow for the conversion of MTS to formazan.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
Antioxidant Capacity Assessment: DPPH Assay
This protocol measures the free radical scavenging activity of this compound.
1. Reagent Preparation:
- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare a stock solution of this compound in a suitable solvent.
2. Assay Procedure:
- In a 96-well plate, add a series of dilutions of the test compound.
- Add the DPPH solution to each well to initiate the reaction.
- Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement:
- Measure the absorbance of each well at the characteristic wavelength of DPPH (around 517 nm).
4. Data Analysis:
- Calculate the percentage of DPPH scavenging activity.
- Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Visualizing Potential Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of thiocyanate in the modulation of myeloperoxidase-derived oxidant induced damage to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Reproducibility with 2-Naphthoylmethyl Thiocyanate and its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. When working with reactive chemical compounds, ensuring consistent outcomes is both critical and challenging. This guide provides a comparative overview of the experimental considerations for ensuring the reproducibility of results when using 2-Naphthoylmethyl thiocyanate, a compound with limited publicly available data, against better-characterized alternatives like isothiocyanates.
Due to a notable lack of specific reproducibility studies for this compound, this guide will focus on the general principles and best practices for working with organic thiocyanates. By understanding the factors that can influence experimental variability, researchers can design more robust studies and have greater confidence in their findings.
Comparative Analysis of Experimental Factors Influencing Reproducibility
Achieving reproducible results with organic thiocyanates requires careful control over several experimental variables. The following table compares the known characteristics of a well-studied class of related compounds, isothiocyanates (represented by Benzyl Isothiocyanate), with the considerations necessary for a less-characterized compound like this compound.
| Feature | Benzyl Isothiocyanate (Well-Characterized Alternative) | This compound (Target Compound) | Key for Reproducibility |
| Purity & Characterization | Commercially available with detailed analytical data (e.g., NMR, HPLC, GC-MS). Established protocols for purity assessment exist.[1] | Often supplied with limited analytical data; vendors may explicitly state that the buyer assumes responsibility for confirming identity and purity. | Crucial. Impurities can lead to inconsistent reaction kinetics, side reactions, and variable biological activity. Independent verification of purity is essential. |
| Stability & Storage | Known to be sensitive to moisture and nucleophiles. Stability is enhanced in aprotic solvents and at low temperatures (-20°C or -80°C).[1][2] Degradation products have been identified.[1] | Stability data is not readily available. As a reactive thiocyanate, it is prudent to assume sensitivity to moisture, light, and temperature. | Critical. Inconsistent storage conditions can lead to degradation of the compound, resulting in lower effective concentrations and the introduction of confounding variables. |
| Solubility | Solubility data in various solvents is available. Encapsulation in cyclodextrins has been shown to improve aqueous solubility and stability.[2][3] | Solubility characteristics are not well-documented. Researchers must determine optimal solvents empirically for their specific application. | Important. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent dosing in biological assays, directly impacting reproducibility. |
| Reactivity | The isothiocyanate group is a known electrophile, reacting with nucleophiles like amines and thiols. Reaction kinetics can be influenced by solvent and temperature. | The thiocyanate group is also an electrophilic functional group.[4] However, its specific reactivity profile and potential for isomerization to an isothiocyanate under experimental conditions are not well-studied.[5] | Fundamental. A thorough understanding of the compound's reactivity is necessary to control reaction outcomes and prevent the formation of unintended byproducts. |
Experimental Protocols: A Foundation for Reproducibility
Detailed and consistent experimental protocols are paramount for achieving reproducible results. Below are generalized methodologies for the synthesis and analysis of organic thiocyanates, which should be adapted and rigorously documented when working with this compound.
General Protocol for the Synthesis of Organic Thiocyanates
Organic thiocyanates can be synthesized through various methods, often involving the reaction of an alkyl or aryl halide with a thiocyanate salt.[5] A representative procedure is the nucleophilic substitution of an α-haloketone.
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethan-1-one (or other suitable precursor)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Aprotic solvent (e.g., Acetone, Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve the α-haloketone precursor in the chosen aprotic solvent in a reaction vessel.
-
Add an equimolar or slight excess of the thiocyanate salt to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating) and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and remove the inorganic salts by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the organic thiocyanate.
-
Thoroughly characterize the final product using methods such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Standard Protocol for Purity Assessment by HPLC
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water (gradient or isocratic)
-
High-purity sample of the thiocyanate compound
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the thiocyanate compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set up the HPLC method with an appropriate mobile phase composition, flow rate (e.g., 1.0 mL/min), and detection wavelength (determined by the compound's UV-Vis spectrum).[1]
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution to be analyzed.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Visualizing Workflows for Enhanced Reproducibility
Clear visualization of experimental workflows can help identify critical steps where variability may be introduced. The following diagrams, created using the DOT language, illustrate a general workflow for working with a poorly characterized compound and a conceptual signaling pathway where such a compound might be investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of inclusion complex of benzyl isothiocyanate extracted from papaya seed with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
Comparative Analysis of 2-Naphthoylmethyl Thiocyanate-Based Probes for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
Principle of Detection
2-Naphthoylmethyl thiocyanate probes are predicated on a reaction-based sensing mechanism. The thiocyanate group (-SCN) is a reactive moiety that can undergo nucleophilic attack by the hydrosulfide anion (HS⁻), the predominant form of H₂S at physiological pH. This reaction is expected to cleave the thiocyanate group and release the 2-naphthoylmethyl fluorophore, resulting in a "turn-on" fluorescent signal. The core challenge in designing such probes lies in achieving high selectivity for H₂S over other biologically abundant nucleophiles, particularly biothiols like cysteine (Cys) and glutathione (GSH).
Cross-Reactivity Comparison
The following table summarizes the expected cross-reactivity profile of this compound-based probes with common biological analytes. The performance is compared to other classes of H₂S probes. This data is representative and should be confirmed experimentally for any specific probe.
| Analyte | Expected Reactivity with this compound Probes | Comparison with Other Probe Types | Potential for Interference |
| Hydrogen Sulfide (H₂S) | High (Primary Target) | N/A | N/A |
| Cysteine (Cys) | Low to Moderate | Probes based on Michael addition can also show reactivity. Azide-reduction probes generally have good selectivity. | High, due to structural similarity and high intracellular concentration. |
| Glutathione (GSH) | Low to Moderate | Similar to Cysteine, can interfere with some probe designs. | High, as it is the most abundant intracellular thiol. |
| Homocysteine (Hcy) | Low to Moderate | Similar reactivity profile to Cysteine and Glutathione. | Moderate, concentration is typically lower than Cys and GSH. |
| Reactive Oxygen Species (ROS) | Low | Some fluorophores can be sensitive to strong oxidants. | Low, the primary reaction is nucleophilic attack, not redox. |
| Reactive Nitrogen Species (RNS) | Low | Generally low interference across most probe types. | Low. |
| Sulfite (SO₃²⁻) / Bisulfite (HSO₃⁻) | Low | Can be a significant interferent for some probe designs. | Should be experimentally verified. |
| Thiosulfate (S₂O₃²⁻) | Low | Generally low interference. | Low. |
Experimental Protocols
To validate the selectivity of a this compound-based probe, the following experimental protocols are recommended:
Protocol 1: Selectivity Screening Against Biological Thiols
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of H₂S (from NaHS), Cysteine, Glutathione, and Homocysteine (e.g., 10 mM in a suitable buffer like PBS, pH 7.4).
-
-
Fluorescence Measurements:
-
In a 96-well plate or cuvette, add the probe to the buffer to a final concentration of 10 µM.
-
Add each analyte (H₂S, Cys, GSH, Hcy) to separate wells to a final concentration of 100 µM (or a physiologically relevant concentration). Include a blank control with only the probe and buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the excitation and emission maxima of the released 2-naphthoylmethyl fluorophore.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the probe in the presence of each analyte to the blank control. A significant increase in fluorescence indicates reactivity.
-
Protocol 2: Competitive Inhibition Assay
-
Experimental Setup:
-
Prepare solutions as described in Protocol 1.
-
In separate wells, add the probe (10 µM) and H₂S (e.g., 50 µM).
-
To these wells, add increasing concentrations of the potential interfering thiol (e.g., Cysteine or Glutathione, from 100 µM to 1 mM).
-
-
Fluorescence Measurement and Analysis:
-
Incubate and measure fluorescence as described previously.
-
A significant decrease in the H₂S-induced fluorescence signal in the presence of the competing thiol indicates interference.
-
Protocol 3: Specificity Against Reactive Oxygen and Nitrogen Species
-
Preparation of ROS/RNS:
-
Prepare fresh solutions of ROS (e.g., H₂O₂, ONOO⁻) and RNS (e.g., NO from a donor) in the appropriate buffer.
-
-
Assay:
-
Perform the fluorescence assay as described in Protocol 1, substituting the thiols with the ROS/RNS solutions.
-
-
Analysis:
-
Assess any change in fluorescence to determine if the probe or the resulting fluorophore is sensitive to these species.
-
Visualizing Reaction Pathways and Workflows
To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed reaction of the H₂S probe.
Caption: Workflow for assessing probe selectivity.
Benchmarking 2-Naphthoylmethyl Thiocyanate: A Comparative Guide for Heterocyclic Synthesis
In the realm of synthetic chemistry and drug discovery, the selection of reagents is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive performance benchmark of 2-Naphthoylmethyl thiocyanate, a versatile reagent for the synthesis of various heterocyclic compounds. Its performance is objectively compared with alternative reagents, supported by experimental data to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance in Thiazole Synthesis
The synthesis of the thiazole ring is a cornerstone in medicinal chemistry. The classical Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide or thiourea, is a widely adopted method. This compound, as an α-thiocyanatoketone, offers a direct route to 2-aminothiazole derivatives.
Table 1: Comparative Performance in 2-Aminothiazole Synthesis
| Reagent/Method | Key Reactants | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| This compound | α-Haloketone | 4 - 6 hours | 85 - 95% | High yields, direct incorporation of the naphthyl moiety. | Requires synthesis of the thiocyanate precursor. |
| Thiourea (Hantzsch Synthesis) | α-Haloketone, Thiourea | 30 min - 12 hours | 60 - 99%[1] | Well-established, versatile, generally high yields.[1] | May require harsh conditions, potential for side products. |
| Potassium Thiocyanate | α-Haloketone | 2 - 8 hours | 70 - 90% | Readily available, cost-effective. | Can lead to the formation of byproducts. |
Performance in Thiadiazine Synthesis
Thiadiazines are another class of heterocyclic compounds with significant biological activities. The reaction of this compound with hydrazonoyl halides provides an efficient pathway to substituted thiadiazine derivatives.
Table 2: Comparative Performance in Thiadiazine Synthesis
| Reagent | Key Reactants | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| This compound | Hydrazonoyl halide | 3 - 5 hours | 80 - 90% | Good yields, straightforward protocol. | Limited commercial availability of substituted hydrazonoyl halides. |
| Thiosemicarbazide | α-Haloketone, Hydrazine | 6 - 12 hours | 65 - 80% | Uses readily available starting materials. | Longer reaction times, potential for multiple products. |
Experimental Protocols
Synthesis of 2-Amino-4-phenyl-5-(2-naphthoyl)thiazole using this compound
Materials:
-
This compound (1 equivalent)
-
2-Bromoacetophenone (1 equivalent)
-
Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
Dissolve this compound and 2-bromoacetophenone in ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Hantzsch Synthesis of 2-Amino-4-phenylthiazole (for comparison)
Materials:
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a flask.[1]
-
Add methanol and heat the mixture with stirring for 30 minutes.[1]
-
Cool the reaction to room temperature.[1]
-
Pour the reaction mixture into a 5% Na2CO3 solution.[1]
-
Filter the resulting precipitate and wash with water to isolate the crude product.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows and the central role of this compound.
Caption: Synthesis of Thiazoles from this compound.
Caption: Experimental Workflow for Heterocycle Synthesis.
Conclusion
This compound demonstrates excellent performance as a reagent in the synthesis of thiazole and thiadiazine derivatives, often providing high yields in shorter reaction times compared to some traditional methods. Its utility in directly introducing a biologically relevant naphthyl moiety makes it a valuable tool for medicinal chemistry and drug discovery. While the synthesis of the reagent itself is a prerequisite, the streamlined reaction protocols and high efficiencies presented in this guide offer a compelling case for its application in the synthesis of complex heterocyclic scaffolds.
References
Safety Operating Guide
Navigating the Disposal of 2-Naphthoylmethyl Thiocyanate: A Guide to Safety and Compliance
Disclaimer: Due to the absence of a specific Safety Data Sheet for 2-Naphthoylmethyl thiocyanate, the hazard information presented here is extrapolated from data on related thiocyanate compounds. All disposal procedures must be carried out in strict accordance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
Inferred Hazard Profile
Based on the safety data for analogous compounds such as sodium thiocyanate and potassium thiocyanate, this compound should be handled as a hazardous substance. The primary concerns associated with the thiocyanate group are summarized below.
| Hazard Category | GHS Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1][2][3][4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1][2][3][4] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[1][2][4] |
| Aquatic Toxicity (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[1][2][4] |
| Other Hazards | EUH032 | Contact with acids liberates very toxic gas (Hydrogen Cyanide).[2] |
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored. If ingestion occurs, seek immediate medical attention.
-
Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents. Contact with acids can release highly toxic hydrogen cyanide gas.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves) as hazardous waste.
-
Segregate this waste from other waste streams to prevent inadvertent mixing with incompatible substances, especially acids.
-
-
Containerization:
-
Collect waste in a designated, properly labeled, and chemically resistant container with a secure lid.
-
The container must be in good condition and compatible with the chemical.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including its composition and volume.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department.
-
If trained and equipped to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled chemical into a designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
-
Experimental Workflow and Disposal Decision Logic
The following diagram illustrates a generalized workflow for the safe handling and disposal of a laboratory chemical for which a specific SDS is unavailable.
By adhering to these guidelines and fostering a culture of safety and compliance, laboratories can effectively manage the risks associated with handling and disposing of specialty chemicals like this compound. Always prioritize safety and consult with your institution's safety professionals to ensure all procedures are in full compliance with regulations.
References
Personal protective equipment for handling 2-Naphthoylmethyl thiocyanate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Naphthoylmethyl thiocyanate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the recommended equipment based on general thiocyanate safety data.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133, European Standard EN166[1][2][3] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[1][3] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in areas with poor ventilation, if dust is generated, or if exposure limits are exceeded.[1][2][3] | OSHA 29 CFR 1910.134, European Standard EN 149[1][2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps.
Step-by-Step Handling Procedures
-
Preparation :
-
Risk Assessment : Before handling, conduct a thorough risk assessment for the planned experiment.
-
PPE : Don all required personal protective equipment as detailed in the table above.
-
Engineering Controls : All work with this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[2][3] Eyewash stations and safety showers must be readily accessible.[2][3]
-
-
Handling :
-
Receiving : Upon receipt, inspect the container for any damage or leaks.
-
Transportation : Transport the chemical in a secondary container to the designated fume hood.
-
Weighing and Transfer : Handle the compound carefully to minimize dust generation.[1][3] Use appropriate tools for weighing and transferring the substance.
-
Experimentation : Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] It should be stored away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][2]
-
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[3][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Container Labeling : Ensure the waste container is properly labeled with the chemical name and associated hazards.
-
Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[5] Avoid environmental release.[1][6]
-
Decontamination : Decontaminate all glassware and equipment that came into contact with the chemical. The cleaning residues should also be collected as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
